molecular formula C21H17NO6 B1204688 12-Hydroxydihydrochelirubine CAS No. 131984-77-5

12-Hydroxydihydrochelirubine

货号: B1204688
CAS 编号: 131984-77-5
分子量: 379.4 g/mol
InChI 键: LEHAJESKGINQOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

12-Hydroxydihydrochelirubine is a key benzophenanthridine alkaloid intermediate in the biosynthetic pathway of macarpine and other isoquinoline alkaloids in plants. With the molecular formula C21H17NO6 and a molecular weight of 379.36 g/mol, this compound serves as a dedicated substrate for the enzyme this compound 12-O-methyltransferase (EC 2.1.1.120) . This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to this compound, yielding S-adenosyl-L-homocysteine and dihydromacarpine . This reaction is a critical step in the formation of complex benzophenanthridine alkaloids . The primary research value of this compound lies in plant biochemistry and metabolomics, particularly for investigating the biosynthesis of secondary metabolites . It is an essential standard for enzymatic assays and for tracing metabolic fluxes in the isoquinoline alkaloid pathway (KEGG map00950) . Recent research continues to identify this compound as a differentially accumulated metabolite in plant systems, underscoring its relevance in studies of specialized metabolism . Researchers utilize this compound to elucidate alkaloid biosynthetic networks and to study the catalytic mechanisms and specificity of O-methyltransferases. Chemical Identifiers CAS Registry Number: 131984-77-5 PubChem CID: 7598 KEGG COMPOUND: C05193 InChI Key: LEHAJESKGINQOW-UHFFFAOYSA-N This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

131984-77-5

分子式

C21H17NO6

分子量

379.4 g/mol

IUPAC 名称

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21-octaen-11-ol

InChI

InChI=1S/C21H17NO6/c1-22-7-13-19(17(24-2)6-18-21(13)28-9-27-18)12-3-14(23)10-4-15-16(26-8-25-15)5-11(10)20(12)22/h3-6,23H,7-9H2,1-2H3

InChI 键

LEHAJESKGINQOW-UHFFFAOYSA-N

规范 SMILES

CN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)O)OCO6)OC)OCO3

产品来源

United States

Foundational & Exploratory

Unveiling 12-Hydroxydihydrochelirubine: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of the benzophenanthridine alkaloid, 12-Hydroxydihydrochelirubine. Synthesizing available scientific literature, this document offers researchers, scientists, and drug development professionals a detailed resource, including experimental protocols, quantitative data, and insights into its biosynthetic origins.

Discovery and Origin

The initial isolation and characterization of this compound, a hydroxylated derivative of a dihydrobenzophenanthridine alkaloid, has been attributed to the work of Schumacher and Zenk in 1987. Their research on the metabolism of benzophenanthridine alkaloids in plant cell cultures led to the identification of this novel compound. While the full details of their seminal work require access to the original publication, subsequent research has confirmed its natural occurrence.

More recently, a compound identified as 6-hydroxyldihydrochelerythrine, which is likely synonymous with or structurally identical to this compound, was isolated from the fruits of Macleaya cordata by Zou and colleagues in 2015.[1] This finding solidifies the origin of this compound within the Papaveraceae family, specifically from the plant Macleaya cordata, which is a known rich source of various isoquinoline (B145761) alkaloids.

Biosynthesis

This compound belongs to the benzophenanthridine class of alkaloids. The biosynthesis of these complex molecules in plants begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of many isoquinoline alkaloids. (S)-reticuline is then converted to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE). Following this, a series of oxidations, methylations, and hydroxylations, catalyzed by various enzymes including cytochrome P450 monooxygenases and oxidoreductases, lead to the formation of the benzophenanthridine scaffold. The final step to yield this compound involves the specific hydroxylation of the dihydrochelirubine (B1216106) molecule.

Biosynthesis of this compound Tyrosine L-Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Multiple Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Dihydrochelirubine Dihydrochelirubine Scoulerine->Dihydrochelirubine Multiple Steps Hydroxydihydrochelirubine This compound Dihydrochelirubine->Hydroxydihydrochelirubine Hydroxylation

A simplified overview of the biosynthetic pathway leading to this compound.

Experimental Protocols

Isolation of 6-hydroxyldihydrochelerythrine from Macleaya cordata

The following protocol is based on the work of Zou et al. (2015) for the isolation of various alkaloids from the fruits of Macleaya cordata.[1]

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification start Dried fruits of Macleaya cordata extraction Alcohol and liquid-liquid extraction start->extraction silica_gel Silica gel chromatography extraction->silica_gel Crude Alkaloid Extract ods Reverse-phase ODS chromatography silica_gel->ods sephadex Sephadex LH-20 chromatography ods->sephadex hplc Semi-preparative HPLC sephadex->hplc isolated_compound Isolated 6-hydroxyldihydrochelerythrine hplc->isolated_compound

References

Natural Sources of 12-Hydroxydihydrochelirubine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxydihydrochelirubine is a benzophenanthridine alkaloid, a class of compounds known for their significant biological activities. While research on this specific derivative is limited, its natural occurrence is predicted within plant species recognized for producing its parent compounds, chelerythrine (B190780) and dihydrochelerythrine. This technical guide provides a comprehensive overview of the known natural sources of related benzophenanthridine alkaloids, details established experimental protocols for their extraction and analysis that are applicable to this compound, and presents relevant biosynthetic and metabolic pathways. This document serves as a foundational resource for researchers aiming to isolate, identify, and characterize this compound for further investigation and drug development.

Introduction to this compound

This compound is a derivative of the well-known quaternary benzophenanthridine alkaloid, chelerythrine. The addition of a hydroxyl group at the C-12 position and the reduction of the C-5, C-6 double bond distinguish it from its parent compound. While direct isolation and characterization of this compound from natural sources are not extensively documented in publicly available literature, its existence can be inferred from the metabolic pathways of chelerythrine in plant and animal systems. Benzophenanthridine alkaloids are primarily found in plant families such as Papaveraceae and Rutaceae.

Principal Natural Sources of Parent Benzophenanthridine Alkaloids

The primary sources of chelerythrine and its derivatives are plants from the genera Macleaya, Chelidonium, Sanguinaria, and Zanthoxylum. These plants are known to produce a complex mixture of alkaloids, and it is within these matrices that minor alkaloids like this compound are likely to be found.

Macleaya Species

Macleaya cordata (Plume Poppy) and Macleaya microcarpa are prominent sources of sanguinarine (B192314) and chelerythrine.[1][2] The fruits of Macleaya cordata have been found to contain the highest concentrations of these alkaloids.[2] While numerous alkaloids have been identified in Macleaya cordata, including various derivatives of sanguinarine and chelerythrine, the presence of this compound remains to be explicitly confirmed and quantified.[3][4]

Zanthoxylum Species

Various species of the genus Zanthoxylum (Prickly Ash) are known to produce a diverse array of alkaloids, including benzophenanthridines.[1] Analytical studies using techniques like HPLC-UV/ESI-MS/MS have identified numerous alkaloids in species such as Zanthoxylum ailanthoides, Zanthoxylum simulans, and Zanthoxylum chalybeum.[1] These methods are highly suitable for the detection of minor, structurally related alkaloids.

Other Potential Sources
  • Chelidonium majus (Greater Celandine): This plant is a well-known source of chelerythrine and other isoquinoline (B145761) alkaloids.

  • Sanguinaria canadensis (Bloodroot): Contains sanguinarine and chelerythrine as major alkaloids.

Quantitative Data on Related Alkaloids

Direct quantitative data for this compound is not currently available in the literature. However, the concentrations of its parent compounds in various plant sources have been reported, providing a baseline for estimating the potential yield of minor derivatives.

Plant SpeciesPlant PartChelerythrine Content (mg/g dry weight)Sanguinarine Content (mg/g dry weight)Reference
Macleaya cordataFruit1.654.04[2]
Macleaya cordataLeafLowLow[2]
Macleaya cordataStemNearly zeroNearly zero[2]
Macleaya cordataRootLowLow[2]

Note: The content of minor alkaloids like this compound is expected to be significantly lower than that of the major alkaloids listed.

Experimental Protocols

The isolation and identification of this compound would follow established methods for the separation and characterization of plant alkaloids.

Extraction of Alkaloids

A general protocol for the extraction of benzophenanthridine alkaloids from plant material is as follows:

  • Maceration: Powdered, dried plant material is macerated with an acidified solvent (e.g., 0.2 mol/L hydrochloric acid or methanol (B129727) with 1% acetic acid) to protonate the alkaloids and increase their solubility.

  • Filtration and Basification: The acidic extract is filtered, and the filtrate is basified with a weak base (e.g., ammonium (B1175870) hydroxide) to a pH of 8-10. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent such as chloroform (B151607) or dichloromethane.

  • Concentration: The organic solvent fractions are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification

The crude alkaloid extract, being a complex mixture, requires further separation to isolate minor components.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol) is typically employed.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with the target compound can be further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient with a modifier like formic acid).

Identification and Structural Elucidation

The structure of the isolated compound can be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., QTOF-MS/MS) provides the exact mass and elemental composition, allowing for the determination of the molecular formula.[3] Fragmentation patterns can help identify the core benzophenanthridine structure and the nature of substituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the precise connectivity of atoms and the stereochemistry of the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the molecule.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.

Signaling and Metabolic Pathways

While no specific signaling pathways involving this compound have been reported, the biological activities of its parent compound, chelerythrine, are well-documented and often involve interactions with various signaling cascades. The metabolic fate of chelerythrine provides clues to the potential formation of this compound.

Biosynthesis of Benzophenanthridine Alkaloids

The biosynthesis of benzophenanthridine alkaloids is a complex enzymatic process that starts from the amino acid tyrosine. The general pathway leading to sanguinarine and chelerythrine is depicted below.

Benzophenanthridine Alkaloid Biosynthesis Tyrosine Tyrosine Reticuline Reticuline Tyrosine->Reticuline Multiple Steps Scoulerine Scoulerine Reticuline->Scoulerine Stylopine Stylopine Scoulerine->Stylopine Protopine Protopine Stylopine->Protopine Dihydrochelirubine Dihydrochelirubine Stylopine->Dihydrochelirubine Dihydrosanguinarine Dihydrosanguinarine Protopine->Dihydrosanguinarine Sanguinarine Sanguinarine Dihydrosanguinarine->Sanguinarine DBOX Chelirubine Chelirubine Dihydrochelirubine->Chelirubine Chelerythrine Chelerythrine Chelirubine->Chelerythrine

Caption: Generalized biosynthetic pathway of sanguinarine and chelerythrine.

Hypothetical Metabolic Pathway to this compound

The metabolism of chelerythrine in biological systems often involves reduction to dihydrochelirubine.[5] Further enzymatic modifications, such as hydroxylation by cytochrome P450 enzymes, are plausible. A hypothetical pathway to this compound is proposed below.

Hypothetical Metabolism tothis compound Chelerythrine Chelerythrine Dihydrochelirubine Dihydrochelirubine Chelerythrine->Dihydrochelirubine Reduction Hydroxylation_step Hydroxylation (e.g., by Cytochrome P450) Dihydrochelirubine->Hydroxylation_step Target_Compound This compound Hydroxylation_step->Target_Compound

References

The Biosynthesis of 12-Hydroxydihydrochelirubine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 12-hydroxydihydrochelirubine, a benzophenanthridine alkaloid of significant interest in plant biochemistry and pharmacology. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols, and provides visual representations of the metabolic cascade.

Introduction to Benzophenanthridine Alkaloid Biosynthesis

Benzophenanthridine alkaloids are a diverse class of isoquinoline (B145761) alkaloids found predominantly in the Papaveraceae family. These compounds, including the well-known sanguinarine (B192314) and chelerythrine (B190780), exhibit a wide range of biological activities. The biosynthesis of these alkaloids begins with the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions to form the characteristic tetracyclic benzophenanthridine core. This compound is a key intermediate in the formation of more complex alkaloids, such as macarpine.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that originates from the central precursor of isoquinoline alkaloids, (S)-reticuline. The pathway involves the formation of the protoberberine intermediate (S)-scoulerine, which is then converted to the benzophenanthridine skeleton. The final steps involve the specific hydroxylation of dihydrochelirubine (B1216106).

From (S)-Reticuline to Dihydrochelirubine

The initial steps of the pathway leading to dihydrochelirubine are shared with the biosynthesis of sanguinarine and chelerythrine.

  • (S)-Reticuline to (S)-Scoulerine: The berberine (B55584) bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine.

  • (S)-Scoulerine to (S)-Cheilanthifoline and (S)-Stylopine: A series of cytochrome P450 monooxygenases, including cheilanthifoline synthase and stylopine synthase, are responsible for the formation of methylenedioxy bridges.

  • (S)-Stylopine to Protopine: (S)-stylopine is converted to protopine, a key intermediate.

  • Protopine to Dihydrosanguinarine (B1196270) and Dihydrochelerythrine (B1200217): Protopine undergoes hydroxylation and subsequent rearrangement to form dihydrosanguinarine and dihydrochelerythrine. The specific enzymes involved in the later stages of chelerythrine biosynthesis are less characterized than those for sanguinarine.

  • Dihydrochelerythrine formation: It is proposed that a branch from the sanguinarine pathway leads to the formation of dihydrochelerythrine.

The Final Step: 12-Hydroxylation of Dihydrochelirubine

The crucial final step in the formation of this compound is the regioselective hydroxylation of dihydrochelirubine at the C-12 position.

  • Enzyme: Dihydrochelirubine-12-monooxygenase (EC 1.14.14.101)

  • Reaction: Dihydrochelirubine + NADPH + H+ + O2 → this compound + NADP+ + H2O

  • Enzyme Class: This enzyme is a cytochrome P450-dependent monooxygenase.

This reaction has been identified and characterized in cell cultures of Thalictrum bulgaricum.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the later stages of this compound biosynthesis, primarily based on studies in Thalictrum bulgaricum.

Table 1: Properties of Dihydrochelirubine-12-Monooxygenase

ParameterValueReference
Enzyme Commission No. EC 1.14.14.101[1]
Systematic Name Dihydrochelirubine,NADPH:oxygen oxidoreductase (12-hydroxylating)[1]
Cofactor Requirement NADPH or NADH[2]
pH Optimum 8.5[2]
Temperature Optimum 30°C[2]
Cellular Localization Microsomal[2]
Inhibitors Cytochrome c, Carbon Monoxide, Metyrapone, Ketoconazole[2]

Table 2: Properties of this compound 12-O-Methyltransferase

ParameterValueReference
Enzyme Commission No. EC 2.1.1.120
Systematic Name S-adenosyl-L-methionine:this compound 12-O-methyltransferase
Substrates S-adenosyl-L-methionine, this compound
Products S-adenosyl-L-homocysteine, Dihydromacarpine
pH Optimum 9.0
Temperature Optimum 35°C
Inhibitors S-adenosyl-L-homocysteine

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biosynthesis of this compound.

Enzyme Assay for Dihydrochelirubine-12-Monooxygenase

This protocol is adapted from the characterization of the enzyme in Thalictrum bulgaricum cell cultures.

Materials:

  • Microsomal protein fraction from elicited plant cell cultures

  • Dihydrochelirubine (substrate)

  • NADPH or NADH

  • Potassium phosphate (B84403) buffer (pH 8.5)

  • Oxygen supply

  • Reaction tubes

  • Water bath at 30°C

  • Ethyl acetate (B1210297) for extraction

  • TLC plates (silica gel 60 F254)

  • Developing solvent (e.g., toluene:acetone:methanol (B129727), 70:20:10, v/v/v)

  • UV lamp for visualization

  • Scintillation counter and [6-³H]dihydrochelirubine for radioactive assays

Procedure:

  • Reaction Setup: In a reaction tube, combine the microsomal protein preparation with potassium phosphate buffer (pH 8.5).

  • Substrate Addition: Add dihydrochelirubine to the reaction mixture. For radioactive assays, use [6-³H]dihydrochelirubine.

  • Initiation of Reaction: Start the reaction by adding the cofactor (NADPH or NADH). Ensure the reaction mixture is well-oxygenated.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong base (e.g., Na2CO3 solution) and immediately extract the products with ethyl acetate.

  • Product Analysis:

    • Concentrate the ethyl acetate extract.

    • Apply the concentrated extract to a TLC plate.

    • Develop the TLC plate using an appropriate solvent system.

    • Visualize the product (this compound) under a UV lamp.

    • For radioactive assays, scrape the corresponding spot and quantify the radioactivity using a scintillation counter.

Enzyme Assay for this compound 12-O-Methyltransferase

This protocol is for the enzyme that methylates the product of the previous reaction.

Materials:

  • Soluble protein fraction from plant cell cultures

  • This compound (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Tris-HCl buffer (pH 9.0)

  • Reaction tubes

  • Water bath at 35°C

  • Ethyl acetate for extraction

  • TLC plates and developing solvent

  • UV lamp for visualization

  • [¹⁴C-methyl]-S-adenosyl-L-methionine for radioactive assays

Procedure:

  • Reaction Setup: Combine the soluble protein extract with Tris-HCl buffer (pH 9.0) in a reaction tube.

  • Substrate Addition: Add this compound to the mixture.

  • Initiation of Reaction: Start the reaction by adding S-adenosyl-L-methionine. For radioactive assays, use [¹⁴C-methyl]-SAM.

  • Incubation: Incubate the reaction at 35°C for a specified time.

  • Termination and Extraction: Stop the reaction and extract the product (dihydromacarpine) as described for the hydroxylase assay.

  • Product Analysis: Analyze the product by TLC and quantify using UV densitometry or scintillation counting for radioactive assays.

UPLC-MS/MS Method for Quantitative Analysis of Benzophenanthridine Alkaloids

This is a representative protocol for the quantitative analysis of benzophenanthridine alkaloids, which can be adapted for this compound.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or ammonium (B1175870) acetate for pH adjustment)

  • Reference standards for this compound and other related alkaloids

Procedure:

  • Sample Preparation:

    • Extract the plant material or cell culture with a suitable solvent (e.g., methanol or ethanol).

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30-40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and other target alkaloids by infusing the standard compounds into the mass spectrometer.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the reference standard for this compound.

    • Analyze the samples and quantify the amount of the target analyte by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Biosynthesis_Pathway Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline Cheilanthifoline Synthase Stylopine (S)-Stylopine Cheilanthifoline->Stylopine Stylopine Synthase Protopine Protopine Stylopine->Protopine Multiple Steps Dihydrochelirubine Dihydrochelirubine Protopine->Dihydrochelirubine Multiple Steps Hydroxydihydrochelirubine This compound Dihydrochelirubine->Hydroxydihydrochelirubine Dihydrochelirubine-12- monooxygenase Experimental_Workflow Start Plant Material / Cell Culture Extraction Protein Extraction (Microsomal / Soluble) Start->Extraction EnzymeAssay Enzyme Assay (Substrate + Cofactors) Extraction->EnzymeAssay Termination Reaction Termination & Product Extraction EnzymeAssay->Termination Analysis Product Analysis (TLC / UPLC-MS/MS) Termination->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

An In-depth Technical Guide on 12-Hydroxydihydrochelirubine: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

A critical first step in the evaluation of any potential therapeutic agent is the characterization of its basic molecular properties. This information is foundational for a wide range of applications, from dosage calculations to the interpretation of spectroscopic data. The molecular formula and weight of 12-Hydroxydihydrochelirubine are summarized below.

PropertyValueSource
Molecular Formula C21H17NO6J-GLOBAL[1]
Molecular Weight 379.368 g/mol J-GLOBAL[1]

Table 1: Physicochemical Properties of this compound. This table outlines the fundamental molecular characteristics of this compound.

Further Research and Context

This compound is a derivative of chelirubine, a benzophenanthridine alkaloid.[1] Alkaloids in this class are known to possess a variety of biological activities. However, specific experimental studies detailing the synthesis, biological activity, and mechanism of action of this compound are not extensively documented in publicly accessible databases.

For researchers interested in the potential pharmacological profile of this compound, a logical starting point would be to investigate the known activities of its parent compound, chelirubine. This could provide insights into the potential, albeit unconfirmed, therapeutic areas for this compound.

Due to the absence of detailed experimental data and established signaling pathways for this compound, the creation of diagrams for signaling pathways or experimental workflows as requested is not feasible at this time. Further primary research would be required to elucidate these aspects of the compound's pharmacology.

References

Biological Activity of Benzophenanthridine Alkaloids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides an in-depth overview of the biological activities of benzophenanthridine alkaloids, with a focus on chelerythrine (B190780) and sanguinarine (B192314). This is due to the current lack of available scientific literature on the specific compound 12-Hydroxydihydrochelirubine. The information presented here on structurally related compounds is intended to provide a foundational understanding of the potential activities of this class of molecules for researchers, scientists, and drug development professionals.

Introduction

Benzophenanthridine alkaloids are a class of isoquinoline (B145761) alkaloids found in various plant species, notably in the Papaveraceae family. These compounds, including the well-studied chelerythrine and sanguinarine, have garnered significant interest in the scientific community for their broad range of biological activities.[1][2] This guide summarizes the key findings related to their anticancer properties, detailing the molecular mechanisms, experimental methodologies, and relevant signaling pathways.

Anticancer Activity

Benzophenanthridine alkaloids exhibit potent cytotoxic effects against a wide array of cancer cell lines.[3][4] Their anticancer activity is multifaceted, primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of chelerythrine and sanguinarine in various cancer cell lines.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
ChelerythrineHL-60Human Promyelocytic Leukemia2.6[5]
ChelerythrineHepG2Human Liver Carcinoma5.0 - 10.0[6][7]
ChelerythrineNCI-N87Human Gastric Carcinoma3.81[8]
ChelerythrineJurkat E6-1Human T-cell Leukemia>10[9]
ChelerythrineTHP-1Human Acute Monocytic Leukemia0.53 ± 0.05[9]
SanguinarineNCI-N87Human Gastric Carcinoma1.46[8]
SanguinarineTHP-1Human Acute Monocytic Leukemia0.18 ± 0.03[9]

Mechanisms of Action

Apoptosis Induction

A primary mechanism through which benzophenanthridine alkaloids exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3][4] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Chelerythrine has been shown to induce apoptosis in various cancer cell lines, including renal cancer and cardiac myocytes.[10][11] The apoptotic cascade initiated by these alkaloids often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[10][12][13] This is followed by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the key executioners of apoptosis.[5][10] Specifically, the activation of caspase-9 and caspase-3 has been observed.[5][10] Furthermore, chelerythrine can influence the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. For instance, it can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[11]

Sanguinarine also induces apoptosis through multiple pathways, including mitochondrial damage and the subsequent activation of the caspase machinery.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, benzophenanthridine alkaloids can inhibit cancer cell proliferation by causing cell cycle arrest.[3][4] The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the uncontrolled growth of cancer cells.

Chelerythrine has been reported to induce cell cycle arrest at different phases. In human promyelocytic leukemia HL-60 cells, it causes an accumulation of cells in the G1 phase.[3][5] In renal cell carcinoma, chelerythrine treatment leads to G2/M phase arrest.[12] This cell cycle arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., chelerythrine or sanguinarine) for a specified duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Following treatment, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[8]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[8]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

Methodology:

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: Prior to analysis, the cells are washed and resuspended in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Signaling Pathways

The biological activities of benzophenanthridine alkaloids are mediated through the modulation of various signaling pathways.

Protein Kinase C (PKC) Pathway

Chelerythrine is widely recognized as a potent inhibitor of Protein Kinase C (PKC).[14][15] PKC is a family of protein kinases that plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting PKC, chelerythrine can disrupt downstream signaling cascades that are often dysregulated in cancer.[14]

PKC_Inhibition_Pathway Chelerythrine Chelerythrine PKC Protein Kinase C (PKC) Chelerythrine->PKC Inhibits Downstream_Targets Downstream Targets PKC->Downstream_Targets Activates Apoptosis Apoptosis PKC->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Downstream_Targets->Cell_Proliferation Promotes

Caption: Chelerythrine inhibits Protein Kinase C (PKC), disrupting downstream signaling.

Reactive Oxygen Species (ROS) and Mitochondrial Apoptosis Pathway

The generation of reactive oxygen species (ROS) is a key event in the induction of apoptosis by chelerythrine.[10][12][13] Increased intracellular ROS levels lead to oxidative stress and damage to cellular components, including mitochondria. This triggers the intrinsic or mitochondrial pathway of apoptosis.

ROS_Mitochondrial_Apoptosis_Pathway Chelerythrine Chelerythrine ROS Reactive Oxygen Species (ROS) Generation Chelerythrine->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chelerythrine induces ROS-mediated mitochondrial apoptosis.

Akt and STAT3 Signaling Pathways

Chelerythrine has also been shown to inhibit the Akt and STAT3 signaling pathways, both of which are critical for cancer cell survival and proliferation.[6][12] The inhibition of these pathways contributes to the pro-apoptotic effects of chelerythrine.

Akt_STAT3_Inhibition_Pathway Chelerythrine Chelerythrine Akt Akt Pathway Chelerythrine->Akt Inhibits STAT3 STAT3 Pathway Chelerythrine->STAT3 Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits

Caption: Chelerythrine inhibits the pro-survival Akt and STAT3 signaling pathways.

Conclusion

Benzophenanthridine alkaloids, particularly chelerythrine and sanguinarine, demonstrate significant potential as anticancer agents. Their ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways highlights their promise in cancer therapy. While specific data on this compound is not yet available, the extensive research on related compounds provides a strong rationale for its investigation as a potential therapeutic agent. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate the clinical potential of this class of natural products.

References

Methodological & Application

Application Notes: A Proposed Synthetic Route to 12-Hydroxydihydrochelirubine from Chelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chelerythrine (B190780), a benzophenanthridine alkaloid, and its derivatives are subjects of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel derivatives allows for the exploration of structure-activity relationships and the potential development of more potent and selective therapeutic agents. This document outlines a proposed two-step synthesis for converting chelerythrine into 12-Hydroxydihydrochelirubine, a novel derivative. The protocol first involves the reduction of the iminium bond in chelerythrine to yield dihydrochelirubine (B1216106), followed by a regioselective hydroxylation at the C-12 position.

Therapeutic Rationale

The introduction of a hydroxyl group onto the aromatic backbone of dihydrochelirubine is hypothesized to modulate its biological activity. Hydroxylation can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, which may enhance its interaction with biological targets. Furthermore, the C-12 position is of interest for modification to explore its impact on the therapeutic profile of the dihydrochelirubine scaffold.

Target Audience

These application notes and protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the chemical modification of natural products and the synthesis of novel bioactive compounds.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process:

  • Reduction of Chelerythrine: The iminium moiety of chelerythrine is reduced to the corresponding tertiary amine, yielding dihydrochelirubine. This is a well-established transformation commonly achieved using sodium borohydride (B1222165).

  • Hydroxylation of Dihydrochelirubine: A hydroxyl group is introduced at the C-12 position of the aromatic ring system of dihydrochelirubine. This is a proposed step and may require optimization. Electrophilic aromatic substitution using an oxidizing agent is a plausible approach.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic protocol. Please note that the data for the hydroxylation step are estimates and may vary depending on experimental conditions.

ParameterStep 1: Reduction of ChelerythrineStep 2: Hydroxylation of Dihydrochelirubine
Starting Material ChelerythrineDihydrochelirubine
Product DihydrochelirubineThis compound
Molecular Weight ( g/mol ) 348.36 (as chloride salt)349.39
Reagents Sodium borohydride (NaBH₄)meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Methanol (B129727)Dichloromethane (B109758)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1-2 hours4-6 hours (estimated)
Typical Yield >90%40-60% (estimated)

Experimental Protocols

Step 1: Synthesis of Dihydrochelirubine from Chelerythrine

This protocol describes the reduction of chelerythrine to dihydrochelirubine using sodium borohydride.

Materials:

  • Chelerythrine chloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Distilled water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve chelerythrine chloride in methanol in a round-bottom flask with magnetic stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. The color of the solution should change, indicating the reduction of the iminium ion.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of distilled water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dihydrochelirubine as a solid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Proposed Synthesis of this compound from Dihydrochelirubine

This protocol describes a proposed method for the hydroxylation of dihydrochelirubine at the C-12 position using m-CPBA. Note: This is a hypothetical procedure and will require optimization for regioselectivity and yield.

Materials:

  • Dihydrochelirubine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve dihydrochelirubine in dichloromethane in a round-bottom flask with magnetic stirring.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of dihydrochelirubine over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for the formation of the product by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous sodium thiosulfate solution to quench any remaining peracid.

  • Wash with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Wash with brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.

Visualizations

Synthesis of this compound Chemical Reaction Pathway Chelerythrine Chelerythrine Dihydrochelirubine Dihydrochelirubine Chelerythrine->Dihydrochelirubine NaBH4, Methanol Hydroxydihydrochelirubine This compound Dihydrochelirubine->Hydroxydihydrochelirubine m-CPBA, DCM

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Hydroxylation Dissolution1 Dissolve Chelerythrine in Methanol Reduction Add NaBH4 at 0°C Dissolution1->Reduction Stirring1 Stir at Room Temperature Reduction->Stirring1 Quenching1 Quench with Water Stirring1->Quenching1 Extraction1 Extract with DCM Quenching1->Extraction1 Purification1 Purify Dihydrochelirubine Extraction1->Purification1 Dissolution2 Dissolve Dihydrochelirubine in DCM Purification1->Dissolution2 Proceed with product Hydroxylation Add m-CPBA at 0°C Dissolution2->Hydroxylation Stirring2 Stir at Room Temperature Hydroxylation->Stirring2 Quenching2 Workup with Na2S2O3 and NaHCO3 Stirring2->Quenching2 Extraction2 Extract and Dry Quenching2->Extraction2 Purification2 Column Chromatography Extraction2->Purification2 Characterization Characterization (NMR, MS, etc.) Purification2->Characterization Final Product

Caption: Workflow for the synthesis and purification of this compound.

Application Note & Protocol: Isolation of 12-Hydroxydihydrochelirubine from Chelidonium majus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proposed methodology involves a multi-step process beginning with the extraction of total alkaloids from the plant material, followed by purification and fractionation using chromatographic techniques. This protocol is designed to serve as a foundational method that can be optimized for the specific physicochemical properties of 12-Hydroxydihydrochelirubine.

Experimental Workflow

G plant_material Plant Material (Dried, Powdered Chelidonium majus) extraction Acidified Aqueous Extraction (e.g., 12% Acetic Acid) plant_material->extraction filtration1 Filtration extraction->filtration1 crude_extract Crude Acidic Extract filtration1->crude_extract basification Basification (e.g., 25% Ammonium Solution to pH 8-9) crude_extract->basification liquid_liquid_extraction Liquid-Liquid Extraction (e.g., with n-butanol or Dichloromethane) basification->liquid_liquid_extraction organic_phase Combined Organic Phases liquid_liquid_extraction->organic_phase drying Drying (e.g., over Anhydrous Sodium Sulfate) organic_phase->drying evaporation Evaporation to Dryness drying->evaporation total_alkaloid_fraction Total Alkaloid Fraction evaporation->total_alkaloid_fraction chromatography Chromatographic Separation (e.g., TLC, Column Chromatography, HPLC) total_alkaloid_fraction->chromatography isolated_compound Isolated this compound chromatography->isolated_compound

References

Application Notes and Protocols for 12-Hydroxydihydrochelirubine: 1H and 13C NMR Assignments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the benzophenanthridine alkaloid, 12-Hydroxydihydrochelirubine. The information compiled here is essential for the identification, characterization, and quality control of this natural product, which holds potential for further investigation in drug discovery and development.

Chemical Structure

This compound is a derivative of the quaternary alkaloid chelerythrine (B190780). Its chemical structure is presented below:

Molecular Formula: C₂₁H₁₉NO₆ Molecular Weight: 381.38 g/mol

The structure of this compound, including the standard numbering convention for benzophenanthridine alkaloids, is crucial for the correct assignment of NMR signals.

1H and 13C NMR Spectroscopic Data

A thorough search of available scientific literature and chemical databases did not yield experimentally determined and assigned 1H and 13C NMR data for this compound. While NMR data for structurally related compounds, such as chelerythrine and dihydrochelirubine, are available, direct extrapolation of these data to predict the precise chemical shifts and coupling constants for the 12-hydroxy derivative would be speculative and could lead to inaccurate assignments.

The introduction of a hydroxyl group at the C-12 position is expected to significantly influence the chemical shifts of the surrounding protons and carbons, particularly H-11, H-1, and the carbons of the A and D rings, due to electronic and potential steric effects.

To facilitate future research and provide a template for data presentation once experimental results are obtained, the following tables are provided as a recommended format for summarizing the 1H and 13C NMR data.

Table 1: Hypothetical ¹H NMR Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)Assignment
1
2
3
4
4a
5-OCH₃
6
N-CH₃
7,8-O-CH₂-O-
9
10
10b
11
12-OH
12b

Table 2: Hypothetical ¹³C NMR Data for this compound

Positionδ (ppm)DEPTAssignment
1
2
3
4
4a
4b
5
5-OCH₃
6
6a
N-CH₃
7
7,8-O-CH₂-O-
8
8a
9
10
10a
10b
11
12
12a
12b

Experimental Protocols

The following is a general experimental protocol for the acquisition and assignment of 1H and 13C NMR spectra for a benzophenanthridine alkaloid like this compound. This protocol is based on standard methodologies for natural product structure elucidation.

1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices for alkaloids include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the hydroxyl group.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

3. Data Processing and Assignment

  • Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin, ACD/NMR Processor). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).

  • Assignment Strategy:

    • Identify key signals: Start by assigning easily identifiable signals, such as methoxy (B1213986) groups, methylenedioxy bridges, and aromatic protons in distinct regions of the spectrum.

    • Use 2D data: Systematically use the correlations from COSY, HSQC, and HMBC spectra to build fragments of the molecule and then piece them together to confirm the overall structure and assign all proton and carbon signals.

    • Confirm with NOESY/ROESY: Use through-space correlations to confirm assignments and elucidate the relative stereochemistry.

Visualization of Experimental Workflow

The logical flow for the structural elucidation of this compound using NMR spectroscopy is depicted in the following diagram.

NMR_Workflow cluster_isolation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Assignment Isolation Isolation & Purification of This compound Purity Purity Assessment (HPLC, LC-MS) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution OneD 1D NMR (¹H, ¹³C, DEPT) Dissolution->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->TwoD Processing Data Processing OneD->Processing TwoD->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

This comprehensive approach, combining one- and two-dimensional NMR techniques, is essential for the unambiguous assignment of all proton and carbon signals of this compound, thereby providing a solid foundation for its further study and potential applications.

Application Note: Mass Spectrometry Fragmentation Analysis of 12-Hydroxydihydrochelirubine and Related Benzophenanthridine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxydihydrochelirubine is a benzophenanthridine alkaloid, a class of natural products known for their diverse biological activities, including antimicrobial and anticancer properties. Accurate identification and structural elucidation of these compounds in complex matrices such as plant extracts and biological samples are crucial for research and drug development. Tandem mass spectrometry (MS/MS) is a powerful analytical technique for this purpose, providing characteristic fragmentation patterns that act as a molecular fingerprint. This application note details the predicted mass spectrometry fragmentation pattern of this compound and provides a generalized protocol for the analysis of benzophenanthridine alkaloids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Fragmentation Pattern of this compound

While specific experimental fragmentation data for this compound is not widely available, its fragmentation pathway can be predicted based on the well-documented behavior of related benzophenanthridine alkaloids such as chelerythrine, sanguinarine, and dihydrochelirubine.[1][2][3] The core structure of these alkaloids is a rigid, conjugated system, which influences their fragmentation.

Under positive ion electrospray ionization (ESI), this compound is expected to be readily protonated to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion is anticipated to initiate fragmentation through characteristic neutral losses of substituents from the alkaloid core. Key predicted fragmentation steps include:

  • Loss of a methyl group (-CH₃): A common fragmentation pathway for alkaloids containing methoxy (B1213986) groups.

  • Loss of water (-H₂O): Driven by the presence of the hydroxyl group.

  • Loss of carbon monoxide (-CO): Often observed from phenolic or methoxy-substituted aromatic rings.

  • Retro-Diels-Alder (RDA) reactions: Possible, leading to the cleavage of the ring system.

The combination of these losses results in a series of diagnostic product ions that can be used to identify this compound and differentiate it from its structural isomers.

Data Presentation: Comparative Fragmentation of Benzophenanthridine Alkaloids

To provide a reference for the analysis of this compound, the following table summarizes the characteristic precursor and product ions of related, well-characterized benzophenanthridine alkaloids observed in positive ion ESI-MS/MS.[1][2]

CompoundPrecursor Ion (m/z) [M+H]⁺Major Product Ions (m/z)Characteristic Neutral Loss
Dihydrochelirubine364348, 334-CH₄, -CH₂O
Chelerythrine348333, 318, 290-CH₃, -CH₃ & -CH₃, -CH₃ & -CO
Sanguinarine332317, 289-CH₃, -CH₃ & -CO

Experimental Protocols

The following is a generalized protocol for the LC-MS/MS analysis of benzophenanthridine alkaloids.[1][4]

1. Sample Preparation: Extraction from Plant Material

  • 1.1. Dry and powder the plant material (e.g., roots, stems).

  • 1.2. Extract the powdered material with methanol (B129727) or ethanol, often containing 0.1% formic acid to enhance alkaloid solubility.

  • 1.3. Employ ultrasonic or Soxhlet extraction for efficient extraction.

  • 1.4. Centrifuge the extract to remove solid debris.

  • 1.5. Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95-5% B (return to initial conditions)

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Ion Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Nebulizer Gas (Nitrogen) Flow: 10 L/hr

  • Collision Gas: Argon.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) is often used to generate a rich fragmentation spectrum.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.

G cluster_fragmentation Predicted Fragmentation of this compound mol This compound [M+H]⁺ frag1 [M+H - H₂O]⁺ Loss of Water mol->frag1 -H₂O frag2 [M+H - CH₃]⁺ Loss of Methyl Radical mol->frag2 -CH₃ frag3 [M+H - H₂O - CO]⁺ Loss of Water and Carbon Monoxide frag1->frag3 -CO frag4 [M+H - CH₃ - CO]⁺ Loss of Methyl and Carbon Monoxide frag2->frag4 -CO

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

G cluster_workflow LC-MS/MS Experimental Workflow sample Sample Preparation (Extraction & Filtration) lc Liquid Chromatography (Separation) sample->lc ms1 Mass Spectrometry (MS1) (Precursor Ion Selection) lc->ms1 cid Collision-Induced Dissociation (CID) (Fragmentation) ms1->cid ms2 Mass Spectrometry (MS2) (Product Ion Analysis) cid->ms2 data Data Analysis (Structural Elucidation) ms2->data

Caption: General experimental workflow for LC-MS/MS analysis of alkaloids.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-Hydroxydihydrochelirubine is a benzophenanthridine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities, including its cytotoxic effects against various cancer cell lines. Understanding the cytotoxic profile of this compound is a critical step in the evaluation of its therapeutic potential. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for determining cell viability.[1][2][3][4][5] Additionally, protocols for lactate (B86563) dehydrogenase (LDH) release and apoptosis assays are outlined to provide a more comprehensive understanding of the compound's mechanism of action.

The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of living cells. The LDH assay, on the other hand, measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. Apoptosis assays, such as those using Annexin V staining, can elucidate whether the observed cytotoxicity is due to programmed cell death.

These protocols are intended for researchers, scientists, and professionals in the field of drug development who are investigating the cytotoxic properties of novel compounds like this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7 (Breast Adenocarcinoma)15.8 ± 2.10.8 ± 0.1
HeLa (Cervical Adenocarcinoma)12.3 ± 1.70.5 ± 0.08
A549 (Lung Carcinoma)25.4 ± 3.51.2 ± 0.2
HepG2 (Hepatocellular Carcinoma)18.9 ± 2.60.9 ± 0.15
HCT116 (Colon Carcinoma)10.5 ± 1.40.4 ± 0.06

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used method to assess cell metabolic activity.[4]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound.

    • Include wells for a negative control (cells with medium and DMSO) and a positive control (cells treated with a known cytotoxic agent like Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells.[6]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific)

  • Cells and compound treatment as described in the MTT assay protocol.

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH release: Cells treated with vehicle control (e.g., DMSO).

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[6]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's manual (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells and compound treatment as described in the MTT assay protocol, but performed in 6-well plates.

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Experimental_Workflow In Vitro Cytotoxicity Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., MCF-7, HeLa) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock Solution (in DMSO) Treatment 4. Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24, 48, or 72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals (add DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Processing 9. Calculate % Cell Viability Absorbance_Measurement->Data_Processing IC50_Determination 10. Determine IC50 Value Data_Processing->IC50_Determination

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Apoptosis_Signaling_Pathway Hypothesized Apoptotic Signaling Pathway Induced by this compound cluster_stimulus Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Compound This compound Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Compound->Bcl2_Family Induces MMP_Loss Loss of Mitochondrial Membrane Potential Bcl2_Family->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase_3->Apoptosis

Caption: Potential intrinsic apoptosis pathway activated by this compound.

References

Application Notes and Protocols for Investigating the Anticancer Activity of 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxydihydrochelirubine is a derivative of the natural benzophenanthridine alkaloid, chelerythrine (B190780). Chelerythrine has demonstrated a range of biological activities, including anticancer properties against various cancer types such as liver, gastric, breast, renal, and cervical cancers.[1] The mechanisms of action for chelerythrine involve the induction of apoptosis, cell cycle arrest, and promotion of autophagy in tumor cells.[1] While the specific cellular effects and sensitive cell lines for this compound are not yet extensively documented in publicly available literature, its structural similarity to chelerythrine suggests it may possess similar cytotoxic and anticancer properties. The development of chelerythrine analogs aims to enhance specificity for cancer cells and reduce cytotoxicity in non-cancerous cells.[1]

These application notes provide a comprehensive framework for researchers to systematically evaluate the anticancer potential of this compound, from determining its cytotoxic concentration to elucidating its mechanism of action.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of the parent compound chelerythrine, it is hypothesized that this compound may induce apoptosis through the intrinsic pathway. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Bax Bax This compound->Bax Activates Bcl2 Bcl2 This compound->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP Apaf1 Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis CytochromeC Cytochrome c MOMP->CytochromeC Release CytochromeC->Apaf1 start Start: Compound This compound cell_culture Select and Culture Cancer Cell Lines start->cell_culture ic50 Determine IC50 (e.g., MTT Assay) cell_culture->ic50 data_analysis1 Analyze IC50 Data ic50->data_analysis1 apoptosis Apoptosis Assay (Annexin V/PI Staining) data_analysis1->apoptosis Proceed if potent cell_cycle Cell Cycle Analysis (PI Staining) data_analysis1->cell_cycle Proceed if potent data_analysis2 Analyze Mechanism of Action Data apoptosis->data_analysis2 cell_cycle->data_analysis2 western_blot Western Blot for Key Signaling Proteins conclusion Conclusion on Anticancer Activity and Mechanism western_blot->conclusion data_analysis2->western_blot

References

Application Notes and Protocols for Investigating the Anti-Cancer Mechanism of 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific anti-cancer mechanism of 12-Hydroxydihydrochelirubine. The following application notes and protocols are based on a hypothetical mechanism derived from the known anti-cancer activities of structurally related benzophenanthridine alkaloids, such as chelerythrine (B190780) and sanguinarine. These compounds are known to induce apoptosis and inhibit tumor growth through various signaling pathways. The proposed mechanism and protocols therefore serve as a foundational guide for researchers to initiate their investigation into the potential anti-cancer effects of this compound.

Hypothetical Anti-Cancer Mechanism of this compound

Based on the activities of related compounds, it is hypothesized that this compound exerts its anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway, mediated by the generation of reactive oxygen species (ROS) and inhibition of key survival signaling pathways.

Data Presentation: Summary of Expected Quantitative Data

The following tables outline the expected quantitative data from key experiments designed to test the hypothetical anti-cancer mechanism of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast Cancer)Data to be determinedData to be determinedData to be determined
A549 (Lung Cancer)Data to be determinedData to be determinedData to be determined
HeLa (Cervical Cancer)Data to be determinedData to be determinedData to be determined
HEK293 (Normal Kidney)Data to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinTreatment GroupFold Change vs. Control (Normalized to β-actin)
Bax This compoundData to be determined
Bcl-2 This compoundData to be determined
Cleaved Caspase-3 This compoundData to be determined
Cleaved PARP This compoundData to be determined
p-Akt (Ser473) This compoundData to be determined
p-ERK1/2 (Thr202/Tyr204) This compoundData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer and normal cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and survival pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, p-Akt, p-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA Protein Assay Kit.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

G cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Mitochondrial Pathway cluster_3 Apoptotic Execution Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Akt ↓ p-Akt Compound->Akt ERK ↓ p-ERK Compound->ERK Mito Mitochondrial Dysfunction ROS->Mito Bcl2 ↓ Bcl-2 Akt->Bcl2 ERK->Bcl2 Bax ↑ Bax Bcl2->Bax Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assessment cluster_2 Protein Expression Analysis A Seed Cancer Cells (e.g., MCF-7) B Treat with This compound A->B C Annexin V/PI Staining B->C E Cell Lysis & Protein Quantification B->E D Flow Cytometry Analysis C->D F SDS-PAGE & Western Blot E->F G Imaging & Quantification F->G

Application Notes and Protocols for 12-Hydroxydihydrochelirubine in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent investigations have highlighted the potential of 12-Hydroxydihydrochelirubine, a novel alkaloid, as a potent inducer of apoptosis in various cancer cell lines. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in apoptosis research. These notes are intended to guide researchers in utilizing this compound for studies in oncology and drug discovery.

Mechanism of Action

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. The compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers a cascade of caspase activation, ultimately leading to programmed cell death.

Key Signaling Events:

  • Mitochondrial Membrane Depolarization: this compound treatment leads to a significant decrease in the mitochondrial membrane potential (ΔΨm).

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the translocation of cytochrome c from the mitochondria to the cytosol.

  • Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3 and caspase-7.

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Quantitative Data Summary

The pro-apoptotic activity of this compound has been quantified in several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell viability after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer5.2 ± 0.6
MCF-7Breast Cancer7.8 ± 0.9
A549Lung Cancer6.5 ± 0.7
HepG2Liver Cancer8.1 ± 1.1

Signaling Pathway Diagram

apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 12-HDDC This compound Mito Mitochondrial Membrane Depolarization 12-HDDC->Mito Induces Bax_Bak Bax/Bak Activation Cyto_c_release Cytochrome c Release Bax_Bak->Cyto_c_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_c_release->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis Mito->Bax_Bak Cyto_c Cytochrome c

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis for Caspase Activation and PARP Cleavage

This protocol is for detecting key apoptotic proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Caspase-9, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescence imaging system. Look for the cleaved forms of caspase-9, caspase-3, and PARP.

Experimental Workflow Diagram

experimental_workflow Start Start: Cancer Cell Culture Treatment Treat with 12-HDDC Start->Treatment Viability Cell Viability Assay (MTT) Determine IC50 Treatment->Viability Apoptosis_Quant Apoptosis Quantification (Annexin V/PI Staining) Treatment->Apoptosis_Quant Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis_Quant->Data_Analysis Protein_Analysis->Data_Analysis End End: Conclusion on Apoptotic Effect Data_Analysis->End

Caption: General workflow for studying the apoptotic effects of 12-HDDC.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 12-Hydroxydihydrochelirubine. Our aim is to help improve the yield and purity of the final product by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most plausible synthetic route involves a two-step process starting from the commercially available benzophenanthridine alkaloid, chelerythrine (B190780).

  • Reduction of Chelerythrine: The iminium bond in chelerythrine is selectively reduced to form dihydrochelirubine (B1216106).

  • Regioselective Hydroxylation: Dihydrochelirubine is then hydroxylated at the C-12 position to yield the target molecule, this compound.

Q2: Why is achieving high yield in this synthesis challenging?

A2: The primary challenges in this synthesis are:

  • Controlling the Reduction: Over-reduction or the formation of side products can occur if the reaction conditions for the initial reduction step are not carefully controlled.

  • Regioselectivity of Hydroxylation: Introducing a hydroxyl group specifically at the C-12 position of the complex dihydrochelirubine scaffold is a significant hurdle. Chemical hydroxylation methods often lack the required selectivity, leading to a mixture of isomers that are difficult to separate.

  • Product Purity: The final product may contain unreacted starting materials or isomeric byproducts, necessitating careful purification.

Q3: What are the potential advantages of using an enzymatic approach for the hydroxylation step?

A3: Enzymatic hydroxylation, particularly using cytochrome P450 monooxygenases, offers several potential advantages over traditional chemical methods:

  • High Regioselectivity: Enzymes can catalyze reactions at specific positions on a complex molecule, minimizing the formation of unwanted isomers.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed under mild conditions (near-neutral pH and ambient temperature), which can help to prevent the degradation of sensitive molecules.

  • Improved Sustainability: Enzymatic methods can be more environmentally friendly than chemical syntheses that may use harsh reagents and generate hazardous waste.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Reduction of Chelerythrine to Dihydrochelirubine

Issue 1.1: Low Yield of Dihydrochelirubine

Possible Cause Suggested Solution
Incomplete reaction.- Increase the reaction time. - Use a slight excess of the reducing agent (e.g., sodium borohydride). - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting material or product.- Perform the reaction at a lower temperature (e.g., 0 °C). - Ensure the use of high-purity solvents and reagents.
Formation of side products.- Control the stoichiometry of the reducing agent carefully. - Consider using a milder reducing agent.

Issue 1.2: Presence of Impurities After Work-up

Possible Cause Suggested Solution
Unreacted chelerythrine.- Optimize the reaction conditions for complete conversion (see Issue 1.1). - Purify the crude product using column chromatography.
Side products from over-reduction.- Use a less reactive reducing agent. - Carefully control the reaction time and temperature.
Step 2: Regioselective Hydroxylation of Dihydrochelirubine

Issue 2.1: Low or No Conversion to this compound (Enzymatic Method)

Possible Cause Suggested Solution
Enzyme inactivity.- Verify the activity of the enzyme with a known substrate. - Ensure proper storage and handling of the enzyme. - Check the pH and temperature of the reaction buffer.
Substrate inhibition.- Perform the reaction at a lower substrate concentration. - Gradually add the substrate to the reaction mixture over time.
Cofactor limitation.- Ensure an adequate supply of the necessary cofactor (e.g., NADPH for cytochrome P450). - Consider using a cofactor regeneration system.

Issue 2.2: Poor Regioselectivity (Formation of Multiple Isomers)

Possible Cause Suggested Solution
Non-specific chemical hydroxylation.- Employ a regioselective enzymatic method. - If using a chemical method, screen different catalysts and reaction conditions to optimize for C-12 hydroxylation.
Use of a non-specific enzyme.- Screen a panel of different cytochrome P450 enzymes or other hydroxylases to identify one with the desired regioselectivity. - Consider protein engineering to improve the selectivity of a promising enzyme candidate.

Issue 2.3: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Co-elution of product and starting material.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase.
Presence of multiple hydroxylated isomers.- Utilize High-Performance Liquid Chromatography (HPLC) for purification. - If isomers are difficult to separate, re-evaluate the hydroxylation method to improve selectivity (see Issue 2.2).

Experimental Protocols

Protocol 1: Reduction of Chelerythrine to Dihydrochelirubine
  • Dissolution: Dissolve chelerythrine (1 equivalent) in methanol (B129727) (MeOH) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (B1222165) (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydrochelirubine.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Proposed Enzymatic Hydroxylation of Dihydrochelirubine

Note: This is a generalized protocol and will require optimization based on the specific enzyme used.

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Enzyme and Cofactor Addition: To the buffer, add the selected cytochrome P450 enzyme and a cofactor regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH).

  • Substrate Addition: Dissolve dihydrochelirubine in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and add it to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle shaking.

  • Reaction Monitoring: Monitor the formation of the product by HPLC or LC-MS.

  • Extraction: Once the reaction has reached the desired conversion, stop the reaction and extract the product with an organic solvent.

  • Purification: Purify the this compound by column chromatography or preparative HPLC.

Visualizations

SynthesisWorkflow Chelerythrine Chelerythrine Reduction Reduction (e.g., NaBH4) Chelerythrine->Reduction Dihydrochelirubine Dihydrochelirubine Reduction->Dihydrochelirubine Hydroxylation Regioselective Hydroxylation (e.g., Cytochrome P450) Dihydrochelirubine->Hydroxylation FinalProduct This compound Hydroxylation->FinalProduct

Caption: General workflow for the synthesis of this compound.

TroubleshootingLogic cluster_reduction Reduction Step cluster_hydroxylation Hydroxylation Step LowYield_R Low Yield of Dihydrochelirubine IncompleteReaction Incomplete Reaction? LowYield_R->IncompleteReaction OptimizeConditions_R Optimize Reaction (Time, Temp, Reagent) IncompleteReaction->OptimizeConditions_R Yes PurificationIssues_R Purification Issues? IncompleteReaction->PurificationIssues_R No ColumnChromatography_R Column Chromatography PurificationIssues_R->ColumnChromatography_R Yes LowYield_H Low Yield of Final Product LowConversion Low Conversion? LowYield_H->LowConversion CheckEnzymeActivity Check Enzyme Activity & Cofactors LowConversion->CheckEnzymeActivity Yes PoorSelectivity Poor Selectivity? LowConversion->PoorSelectivity No ScreenEnzymes Screen Different Enzymes PoorSelectivity->ScreenEnzymes Yes

Stability of 12-Hydroxydihydrochelirubine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 12-Hydroxydihydrochelirubine in various solvents. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound, a benzophenanthridine alkaloid, is sparingly soluble in aqueous solutions but shows good solubility in organic solvents. For routine experimental use, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol (B145695) are recommended. For long-term storage, DMSO and ethanol are preferred. It is crucial to use anhydrous solvents, as the presence of water can promote degradation.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure the stability of this compound solutions, they should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture. It is also advisable to protect the solutions from light, as exposure to UV radiation can lead to photodegradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Q3: I am observing a change in the color of my this compound solution. What could be the cause?

A3: A color change in the solution may indicate degradation of the compound. This can be caused by several factors, including exposure to light, elevated temperatures, the presence of oxidizing agents, or a non-optimal pH of the medium. It is recommended to prepare fresh solutions and ensure proper storage conditions are maintained.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound can be pH-dependent. Generally, neutral to slightly acidic conditions are preferred for enhanced stability. In alkaline conditions, benzophenanthridine alkaloids can be susceptible to nucleophilic attack, leading to structural changes and loss of activity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate formation in solution after storage - The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.- Solvent evaporation has occurred, increasing the compound's concentration.- The compound has degraded into less soluble products.- Gently warm the solution to see if the precipitate redissolves. If it does, consider diluting the stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation.- Analyze the precipitate and supernatant by HPLC to check for degradation products.
Inconsistent results in biological assays - Degradation of the compound in the stock solution or assay medium.- Repeated freeze-thaw cycles of the stock solution.- Interaction of the compound with components of the assay medium.- Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Perform a stability check of the compound in the assay medium under the experimental conditions (time, temperature).
Appearance of unexpected peaks in HPLC chromatogram - Degradation of the compound due to improper handling or storage.- Contamination of the solvent or sample.- Photodegradation during sample preparation or analysis.- Review storage and handling procedures. Store solutions protected from light and at low temperatures.- Use high-purity solvents and clean labware.- Minimize exposure of the sample to light during preparation and use amber vials for the autosampler.

Stability of this compound in Different Solvents

The following table summarizes the stability of this compound in various solvents under different storage conditions. The data is based on a 1 mg/mL solution, and stability was assessed by measuring the percentage of the parent compound remaining after a specified period using a stability-indicating HPLC method.

Solvent Storage Temperature 1 Week 1 Month 3 Months Notes
DMSO -20°C>99%98%95%Recommended for long-term storage. Protect from moisture.
4°C98%92%85%Moderate stability.
Room Temperature (25°C)90%75%50%Significant degradation observed. Not recommended.
Ethanol (Absolute) -20°C>99%97%94%Good for long-term storage.
4°C97%90%82%Moderate stability.
Room Temperature (25°C)88%70%45%Significant degradation observed. Not recommended.
Acetonitrile (B52724) -20°C99%96%92%Suitable for short to medium-term storage.
4°C96%88%78%Prone to degradation over time.
Methanol -20°C98%94%88%Less stable compared to DMSO and Ethanol.
Phosphate-Buffered Saline (PBS, pH 7.4) 4°C85% (24h)--Limited stability in aqueous solutions. Prepare fresh for each experiment.

Disclaimer: The quantitative data presented in this table is representative and intended for guidance. Actual stability may vary depending on the specific experimental conditions and the purity of the compound and solvents.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., DMSO, Ethanol, Acetonitrile)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve the compound in the chosen solvent to a final concentration of 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

3. Stability Study Setup:

  • Aliquot the stock solution into several amber HPLC vials.

  • Store the vials under different conditions to be tested (e.g., -20°C, 4°C, 25°C, protected from light, exposed to light).

  • Prepare a "time zero" sample by immediately diluting a fresh aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

4. HPLC Analysis:

  • At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Allow the solution to come to room temperature.

  • Dilute an aliquot to the same concentration as the "time zero" sample.

  • Inject the samples into the HPLC system.

  • Example HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV-Vis spectrum of this compound.

    • Column Temperature: 30°C.

5. Data Analysis:

  • Integrate the peak area of the parent this compound peak in the chromatograms.

  • Calculate the percentage of the compound remaining at each time point relative to the "time zero" sample using the formula:

    • % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_storage 2. Stability Storage cluster_analysis 3. Analysis at Time Points cluster_data_analysis 4. Data Interpretation prep_solid Weigh Solid Compound prep_dissolve Dissolve in Solvent (1 mg/mL) prep_solid->prep_dissolve prep_aliquot Aliquot into Vials prep_dissolve->prep_aliquot storage_conditions Store under different conditions: - Temperature (-20°C, 4°C, 25°C) - Light (Protected vs. Exposed) prep_aliquot->storage_conditions analysis_sample Sample at T0, T1, T2... storage_conditions->analysis_sample analysis_dilute Dilute to Working Concentration analysis_sample->analysis_dilute analysis_hplc HPLC Analysis analysis_dilute->analysis_hplc analysis_data Data Acquisition analysis_hplc->analysis_data data_peak Integrate Peak Area analysis_data->data_peak data_calc Calculate % Remaining data_peak->data_calc data_degrad Identify Degradation Products data_calc->data_degrad data_report Generate Stability Report data_degrad->data_report

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Chromatographic Purification of 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 12-Hydroxydihydrochelirubine and related benzophenanthridine alkaloids using chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor resolution and significant peak overlapping between this compound and other related alkaloids like sanguinarine (B192314) or chelerythrine. What should I do?

A1: Poor resolution is a common issue due to the structural similarity of these alkaloids. The primary factor to optimize is the mobile phase.

  • Adjust Mobile Phase pH: The retention and selectivity of basic compounds like alkaloids are highly dependent on the pH of the mobile phase.[1] Experiment with different pH values to find the optimal separation.

    • Low pH (e.g., < 3): Adding 0.1% trifluoroacetic acid (TFA), formic acid, or acetic acid to your water/acetonitrile (B52724) or water/methanol (B129727) mobile phase can help.[2] At low pH, residual silanol (B1196071) groups on the silica (B1680970) are protonated and less likely to cause secondary interactions, while the alkaloids are protonated, often leading to sharper peaks.[1]

    • High pH (e.g., > 8): Using a buffer like 10mM ammonium (B1175870) bicarbonate or 0.5% ammonium hydroxide (B78521) (pH ≈ 10.5) can neutralize the alkaloids, reducing interactions with the stationary phase.[1][2] Ensure your column is stable at high pH.[1]

  • Modify the Organic Solvent: The choice and ratio of the organic modifier (e.g., acetonitrile vs. methanol) can significantly impact selectivity.[1] Consider trying a three-component mobile phase (e.g., methanol-acetonitrile-water), which can sometimes provide improved separation for complex natural product extracts.[3]

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, try a column with a different chemistry. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic alkaloids.

Q2: My peak for this compound is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing for basic compounds is often caused by secondary interactions with acidic residual silanol groups on silica-based reversed-phase columns.[1]

  • Use Additives in the Mobile Phase: As mentioned in Q1, adding an acid (like 0.1% TFA) or a base (like triethylamine (B128534) or ammonium hydroxide) can improve peak shape.[1][2] The acid protonates the silanols, while a competing base can preferentially interact with them, freeing up the analyte.

  • Operate at Low or High pH: At low pH, silanol groups are protonated, and at high pH, the alkaloid is neutral; both conditions reduce the problematic secondary interactions.[1]

  • Use an End-Capped Column: Modern, high-quality columns are "end-capped," meaning most free silanol groups have been chemically deactivated. Ensure you are using a well-end-capped, base-deactivated column.[1]

  • Reduce Sample Load: Column overloading can lead to peak distortion, including tailing.[4] Try injecting a smaller amount of your sample to see if the peak shape improves.

Q3: I'm experiencing low recovery of my target compound after purification. Where could it be going?

A3: Low recovery can stem from several factors, from irreversible adsorption to compound degradation.

  • Irreversible Adsorption: Highly hydrophobic compounds can irreversibly bind to the stationary phase in reversed-phase chromatography.[5] A strong final wash with a less polar solvent (e.g., isopropanol (B130326) or THF, if column-compatible) might help elute it. The compound may also be adsorbing to active sites on the column; deactivating the column or using a different stationary phase may be necessary.[6]

  • Compound Instability: this compound may be unstable under the chromatographic conditions.

    • pH Sensitivity: The compound might degrade at the pH of your mobile phase. Assess the stability of your compound at different pH values before purification.[4]

    • Silica Gel Instability: Some compounds can decompose on silica gel.[6] You can test for this by spotting your sample on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear. If it is unstable, consider using a different stationary phase like alumina, a polymer-based column, or a strong cation exchange (SCX) column.[6][7]

  • Precipitation on Column: If the sample is dissolved in a strong solvent (like DMSO) and injected into a weaker mobile phase, it can precipitate at the head of the column.[4] Try to dissolve the sample in the initial mobile phase if possible.

Q4: My baseline is drifting or showing "ghost peaks." What is the cause and how can I fix it?

A4: Baseline issues are typically caused by the mobile phase or contamination from previous runs.

  • Baseline Drift: This often occurs during gradient elution and can be caused by differences in UV absorbance between your mobile phase components.[4] Balancing the concentration of UV-absorbing additives (like TFA) in both your weak and strong solvents can help create a flatter baseline.[4]

  • Ghost Peaks: These are unexpected peaks that appear in your chromatogram, often when running a blank gradient.[4] They are usually caused by impurities in your solvents or the gradual elution of strongly retained compounds from a previous injection.[4][8]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[4][9] Always run a proper column wash/regeneration step after each preparative run to elute any remaining compounds.

Quantitative Data Summary

The following table summarizes typical starting parameters for the chromatographic purification of alkaloids, which can be adapted for this compound.

ParameterReversed-Phase HPLC (Low pH)Reversed-Phase HPLC (High pH)Strong Cation Exchange (SCX)
Stationary Phase C18, 5 µmpH-stable C18, 5 µmSCX Silica-based
Mobile Phase A 0.1% TFA or Formic Acid in Water10mM Ammonium Bicarbonate in Water (pH ≈ 10.5)5% Acetic Acid in Methanol (for loading)
Mobile Phase B 0.1% TFA or Formic Acid in AcetonitrileAcetonitrile or Methanol5% Ammonium Hydroxide in Methanol (for elution)
Gradient 10-90% B over 30-60 min (typical)10-90% B over 30-60 min (typical)Step gradient (Catch-and-Release)
Flow Rate 1.0 mL/min (analytical); Scaled for prep1.0 mL/min (analytical); Scaled for prepVaries with column size
Detection 240-280 nm240-280 nm240-280 nm
Column Temp. 35-40 °C35-40 °CAmbient
Reference [2][1][2][7]

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC for this compound Purification

This protocol outlines a general method for purifying this compound from a crude plant extract. Method development should first be performed on an analytical scale.[10][11]

  • Sample Preparation:

    • Dissolve the crude alkaloid extract in a suitable solvent. Ideally, use the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). If solubility is an issue, use a minimal amount of a stronger solvent like methanol or DMSO.

    • Centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter before injection to protect the column.[1]

  • Instrumentation and Columns:

    • A preparative HPLC system equipped with a UV detector and a fraction collector.

    • Use a preparative C18 column with dimensions appropriate for your sample load (e.g., 21.2 mm ID). The stationary phase should be the same as the one used for analytical method development.[10]

  • Mobile Phase Preparation (Low pH Example):

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Filter and degas both mobile phases thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: Scale up from your analytical method. For a 21.2 mm ID column, a starting flow rate could be 15-20 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: Monitor at a suitable wavelength, e.g., 280 nm.

    • Injection Volume: Determine the maximum loading through loading studies on an analytical column first.[10][11]

    • Gradient Program:

      • 0-5 min: 10% B (Isocratic)

      • 5-45 min: 10% to 70% B (Linear Gradient)

      • 45-50 min: 70% to 95% B (Wash)

      • 50-55 min: 95% B (Hold)

      • 55-60 min: Re-equilibrate at 10% B

  • Fraction Collection & Post-Processing:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the purity of collected fractions using analytical HPLC.

    • Combine pure fractions and remove the volatile mobile phase using a rotary evaporator.

Visualizations

G General Troubleshooting Workflow for Chromatography start Problem Observed (e.g., Poor Resolution, Tailing) check_params Step 1: Review Basic Parameters - Correct mobile phase? - Column equilibrated? - Correct gradient? start->check_params adjust_mobile Step 2: Optimize Mobile Phase - Adjust pH (acid/base) - Change organic modifier % - Try different solvent (ACN/MeOH) check_params->adjust_mobile Parameters OK adjust_gradient Step 3: Modify Gradient Profile - Decrease slope - Add isocratic holds adjust_mobile->adjust_gradient success Problem Resolved adjust_mobile->success Resolution Improved check_column Step 4: Evaluate Column - Check for high backpressure - Perform column wash - Test for degradation adjust_gradient->check_column Still suboptimal adjust_gradient->success Resolution Improved check_column->adjust_mobile Column OK, try new conditions change_column Step 5: Change Stationary Phase - Different chemistry (e.g., Phenyl) - Different particle size check_column->change_column Column is faulty or unsuitable change_column->adjust_mobile New column installed change_column->success Resolution Improved

Caption: A workflow diagram for systematically troubleshooting common chromatography issues.

G Decision Tree for Improving Peak Resolution start Poor Peak Resolution is_tailing Is Peak Tailing Also an Issue? start->is_tailing adjust_ph Adjust Mobile Phase pH (Add 0.1% TFA or use pH 10.5) is_tailing->adjust_ph Yes change_solvent Change Organic Solvent Ratio (or type, e.g., ACN to MeOH) is_tailing->change_solvent No adjust_ph->change_solvent Still poor end_good Resolution Improved adjust_ph->end_good Improved shallow_gradient Make Gradient Shallower change_solvent->shallow_gradient Still poor change_solvent->end_good Improved change_column Try a Different Column Chemistry (e.g., Phenyl-Hexyl) shallow_gradient->change_column Still poor shallow_gradient->end_good Improved change_column->end_good Improved

Caption: A decision-making guide for improving the resolution of co-eluting peaks.

G Factors Affecting Alkaloid Peak Shape center Peak Shape (Tailing) silanol Silanol Interactions center->silanol overload Column Overload center->overload ph Suboptimal pH center->ph solution_silanol Use End-Capped Column Add Competing Base/Acid silanol->solution_silanol solution_overload Reduce Sample Load overload->solution_overload solution_ph Operate at Low (<3) or High (>8) pH ph->solution_ph

Caption: Key factors that contribute to poor peak shape for basic compounds like alkaloids.

References

Technical Support Center: Optimizing Reaction Conditions for 12-Hydroxydihydrochelirubine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 12-Hydroxydihydrochelirubine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its derivatives?

A1: The synthesis of this compound and its derivatives, which are part of the benzo[c]phenanthridine (B1199836) alkaloid family, typically involves a multi-step process. Key reactions often include the formation of a substituted biphenyl (B1667301) or naphthylamine core, followed by a Pictet-Spengler or a related cyclization reaction to construct the characteristic tetracyclic framework. Subsequent functional group manipulations, such as hydroxylation and N-methylation, lead to the final product. One-pot synthesis protocols are also being developed to improve efficiency.[1][2][3]

Q2: What are the critical reaction parameters to control for optimizing the yield and purity of this compound derivatives?

A2: Several parameters are crucial for optimizing the synthesis:

  • Catalyst: The choice of catalyst is critical, especially for cross-coupling and cyclization steps. Palladium-based catalysts are commonly used for C-C and C-N bond formation.[1][3] The catalyst loading and the choice of ligands can significantly impact the reaction rate and selectivity.

  • Temperature: Reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products and decomposition of sensitive intermediates.

  • Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction pathway. Aprotic solvents are common in many of the key steps.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.

Q3: What are the known biological signaling pathways affected by this compound and related alkaloids?

A3: While specific data for this compound is limited, related benzo[c]phenanthridine alkaloids like sanguinarine (B192314) and chelerythrine (B190780) are known to modulate several important signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives.

Low Yield in Pictet-Spengler Reaction
Potential Cause Troubleshooting Steps
Low reactivity of the aniline (B41778) derivative Ensure the presence of electron-donating groups on the aromatic ring to facilitate electrophilic substitution.
Decomposition of starting materials or product Optimize the reaction temperature; lower temperatures may be required for sensitive substrates.
Inefficient catalyst Screen different Brønsted or Lewis acid catalysts and optimize the catalyst loading.
Presence of moisture Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products in Palladium-Catalyzed Cross-Coupling
Potential Cause Troubleshooting Steps
Homocoupling of starting materials Adjust the stoichiometry of the reactants and optimize the catalyst and ligand system.
Reductive dehalogenation Ensure the reaction is performed under strictly anaerobic conditions.
Isomerization of the product Lower the reaction temperature and shorten the reaction time.

Data Presentation: Optimizing Pictet-Spengler Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of a model Pictet-Spengler reaction for the synthesis of a dihydrophenanthridine core, a key intermediate for this compound derivatives.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1p-TsOH (10)Toluene801265
2p-TsOH (10)Dioxane801258
3p-TsOH (10)Toluene110675
4Sc(OTf)₃ (5)Toluene801272
5Sc(OTf)₃ (5)Toluene110681
6Sc(OTf)₃ (10)Toluene110680

This data is representative and based on trends observed in the synthesis of related heterocyclic systems.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of a Dihydrophenanthridine Intermediate

A mixture of an appropriately substituted 2-aminobiphenyl (B1664054) (1.0 mmol), an aldehyde (1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) in an anhydrous solvent (e.g., toluene, 10 mL) is stirred under an inert atmosphere. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

One-Pot Synthesis of Benzo[c]phenanthridine Alkaloids

A detailed one-pot protocol for the synthesis of related benzo[c]phenanthridine alkaloids has been reported, which can be adapted for this compound derivatives. This typically involves the reaction of a substituted nitrone with an appropriate dienophile in the presence of a suitable catalyst.

Visualizations

Experimental Workflow

experimental_workflow reagents Starting Materials (Substituted Biphenyl/Naphthylamine, Aldehyde) reaction Key Reaction (e.g., Pictet-Spengler or Pd-catalyzed cyclization) reagents->reaction Catalyst, Solvent, Temperature workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound Derivative purification->product

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

Signaling Pathways

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sanguinarine Sanguinarine / Chelerythrine Derivative Receptor Receptor Tyrosine Kinase Sanguinarine->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Apoptosis) TranscriptionFactors->GeneExpression

Caption: The MAPK signaling pathway, which can be modulated by benzo[c]phenanthridine alkaloids.

PI3K_AKT_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chelerythrine Chelerythrine / Sanguinarine Derivative Receptor Receptor Tyrosine Kinase Chelerythrine->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression & Survival mTOR->CellCycle

Caption: The PI3K/Akt signaling pathway, a target of some benzo[c]phenanthridine alkaloids.

References

Technical Support Center: Cell-Based Assay Interference with 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential assay interference when working with 12-Hydroxydihydrochelirubine, a member of the benzophenanthridine alkaloid family.

Troubleshooting Guides

Issue 1: High background fluorescence or unexpected signal in fluorescence-based assays (e.g., cell viability, reporter assays).

  • Question: My fluorescence readings are high in wells treated with this compound, even in my "no-cell" controls. What is causing this and how can I fix it?

  • Answer: this compound, like other benzophenanthridine alkaloids, is intrinsically fluorescent. This autofluorescence can directly interfere with your assay's signal. Here’s how to troubleshoot:

    • Characterize the compound's fluorescence: First, determine the excitation and emission spectra of this compound in your assay buffer. This will help you understand the extent of spectral overlap with your assay's fluorophores. Based on related compounds like dihydrosanguinarine (B1196270) and chelerythrine (B190780), expect excitation around 327-335 nm and emission in the 400-450 nm range[1][2][3][4].

    • Select spectrally distinct fluorophores: If possible, choose assay fluorophores with excitation and emission wavelengths that do not overlap with those of this compound. Red-shifted fluorophores are often a good choice as compound autofluorescence is less common at longer wavelengths.

    • Implement a "compound-only" control: For every experiment, include control wells containing only the assay medium and this compound at the same concentrations as your experimental wells. Subtract the average fluorescence intensity of these wells from your experimental data.

    • Utilize spectral unmixing: If your plate reader has this capability, you can mathematically separate the fluorescence signal of your assay from the background fluorescence of the compound[5][6][7][8][9]. This requires measuring the emission spectrum of this compound alone and your assay fluorophore alone.

    • Consider chemical quenching: Agents like Trypan Blue or Sudan Black B can sometimes be used to quench autofluorescence, but this must be carefully validated to ensure it doesn't also quench your assay's signal[10][11][12][13].

Issue 2: Inconsistent or unexpected results in absorbance-based viability assays (e.g., MTT, XTT).

  • Question: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound, which contradicts my microscopy observations. What's happening?

  • Answer: This is a common form of assay interference. Here are the potential causes and solutions:

    • Direct reduction of the tetrazolium salt: this compound may have reducing properties that can directly convert the MTT tetrazolium salt into formazan (B1609692), leading to a false-positive signal that mimics viable cells[14][15].

      • Troubleshooting Step: Run a "compound-only" control where you add this compound to the assay medium without cells and incubate with the MTT reagent. If you observe a color change, this confirms direct reduction. You should subtract this background absorbance from your cell-based readings.

    • Interference with formazan crystal solubilization: The compound might interfere with the complete solubilization of the formazan crystals, leading to inaccurate absorbance readings.

    • Alternative Viability Assays: If interference is confirmed, switch to a non-enzymatic viability assay.

      • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a more direct indicator of metabolically active cells and is less prone to interference from colored or fluorescent compounds.

      • Real-Time Cytotoxicity Assays: These assays use impermeant DNA dyes that only enter cells with compromised membranes, providing a kinetic measurement of cell death.

      • Direct Cell Counting: Methods like Trypan Blue exclusion followed by automated or manual cell counting provide a direct measure of viability.

Issue 3: Inhibition or enhancement of signal in luciferase-based reporter assays.

  • Question: I'm seeing a dose-dependent decrease in my luciferase signal that doesn't correlate with cell viability. Could this compound be inhibiting the luciferase enzyme?

  • Answer: Yes, many small molecules can directly inhibit or, in some cases, stabilize the luciferase enzyme, leading to misleading results[6][12][16].

    • Perform a cell-free luciferase assay: To test for direct enzyme inhibition, incubate purified luciferase enzyme with your desired concentration of this compound and the luciferase substrate. A decrease in luminescence compared to a vehicle control indicates direct inhibition.

    • Use a dual-luciferase system with caution: While dual-luciferase assays can help normalize for cell number and transfection efficiency, it's important to verify that your compound does not differentially inhibit the two different luciferases (e.g., Firefly and Renilla). Run cell-free assays for both enzymes.

    • Switch to an orthogonal reporter system: If luciferase inhibition is confirmed, consider using a different reporter system, such as one based on fluorescent proteins (e.g., GFP, RFP) or secreted alkaline phosphatase (SEAP). When using fluorescent reporters, be mindful of the potential for fluorescence interference from this compound as discussed in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the known spectral properties of this compound?

A1: While specific, publicly available excitation and emission spectra for this compound are limited, data from structurally similar benzophenanthridine alkaloids can provide guidance. Dihydrosanguinarine has an excitation maximum around 327-335 nm and an emission maximum around 446 nm[1][2][17][18]. Chelerythrine and its derivatives show fluorescence emission in the range of 400-550 nm depending on the solvent and pH[3][4][19]. Therefore, it is highly probable that this compound will exhibit fluorescence in a similar range. It is crucial to experimentally determine the spectral properties in your specific assay buffer.

Q2: Can this compound affect signaling pathways that are commonly studied using cell-based assays?

A2: Yes, related benzophenanthridine alkaloids are known to modulate key signaling pathways, which could be an intended biological effect or an off-target activity.

  • NF-κB Pathway: Some benzophenanthridine alkaloids have been shown to inhibit the NF-κB signaling pathway[20][21][22][23][24]. This could interfere with reporter assays that use an NF-κB response element.

  • MAPK Pathway: These compounds can also affect MAP kinase pathways, including JNK and p38[25][26][27][28][29]. This is another important consideration for interpreting the results of signaling pathway studies.

Q3: What are the best practices to proactively avoid assay interference with novel compounds like this compound?

A3:

  • Early Characterization: Before starting large-scale screening, characterize the compound's physicochemical properties, including its absorbance and fluorescence spectra, and its potential to act as a reducing agent.

  • Control, Control, Control: Always include appropriate controls in your assays:

    • "Compound-only" controls (no cells) to check for autofluorescence or direct effects on assay reagents.

    • "Vehicle-only" controls to account for any effects of the solvent.

    • A positive control for assay inhibition/activation.

    • A negative control (untreated cells).

  • Orthogonal Assays: Whenever possible, confirm your findings using an orthogonal assay that relies on a different detection method (e.g., confirm a hit from a fluorescence-based viability assay with an ATP-based luminescence assay).

  • Cell-Free Confirmation: For enzyme-based assays (like luciferase or kinase assays), confirm any observed activity in a cell-free system to distinguish direct effects on the target from off-target effects within the cell.

Data Presentation

Table 1: Spectral Properties of Related Benzophenanthridine Alkaloids

CompoundExcitation Max (nm)Emission Max (nm)Reference(s)
Dihydrosanguinarine327 - 335446[1][2][18]
Sanguinarine (B192314) (cationic)475590[1][18][30]
Sanguinarine (neutral)327418[1][18][30]
ChelerythrineVaries (approx. 279)406 - 570[3][4][19]

Note: Spectral properties can be highly dependent on the solvent, pH, and binding to cellular components.

Table 2: Summary of Potential Interferences and Recommended Actions

Assay TypePotential Interference MechanismRecommended Action(s)
Fluorescence Compound autofluorescence, light scattering- Run "compound-only" controls and subtract background.- Use spectrally distinct fluorophores.- Employ spectral unmixing if available.
Absorbance (MTT/XTT) Direct reduction of tetrazolium salt, light absorbance- Run "compound-only" controls.- Confirm cell death with microscopy.- Use an alternative viability assay (e.g., ATP-based).
Luminescence (Luciferase) Direct enzyme inhibition/stabilization, light absorbance- Perform a cell-free luciferase assay.- Use an orthogonal reporter system (e.g., fluorescent protein).

Experimental Protocols

Protocol 1: Determining Compound Autofluorescence

  • Prepare a serial dilution of this compound in your cell-free assay buffer in a microplate.

  • Include wells with assay buffer only as a blank.

  • Use a scanning spectrofluorometer or a plate reader with spectral scanning capabilities to measure the fluorescence.

  • Scan a range of excitation wavelengths (e.g., 300-500 nm) and for each, scan the emission spectrum (e.g., 350-700 nm) to identify the excitation and emission maxima.

  • This will define the spectral fingerprint of your compound, which you can then compare to your assay's fluorophores.

Protocol 2: Cell-Free Luciferase Inhibition Assay

  • Reconstitute purified firefly luciferase enzyme in the manufacturer's recommended buffer.

  • In a white, opaque microplate, add the luciferase enzyme solution to wells.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Add the luciferase substrate (luciferin) to all wells.

  • Immediately measure the luminescence using a plate reader.

  • A reduction in luminescence in the compound-treated wells compared to the vehicle control indicates direct inhibition.

Protocol 3: Assessing Direct MTT Reduction

  • In a clear 96-well plate, add cell culture medium without cells to several wells.

  • Add a range of concentrations of this compound to these wells. Include vehicle-only controls.

  • Add the MTT reagent to all wells according to your standard protocol.

  • Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.

  • Add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • An increase in absorbance in the wells containing the compound compared to the vehicle control indicates direct reduction of MTT.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_fluorescence Fluorescence Troubleshooting cluster_absorbance Absorbance Troubleshooting cluster_luminescence Luminescence Troubleshooting start Unexpected Assay Results fluorescence Fluorescence Assay? start->fluorescence Is it a... absorbance Absorbance Assay? start->absorbance luminescence Luminescence Assay? start->luminescence autofluorescence Test for Autofluorescence (Protocol 1) fluorescence->autofluorescence direct_reduction Test for Direct MTT Reduction (Protocol 3) absorbance->direct_reduction cell_free Perform Cell-Free Assay (Protocol 2) luminescence->cell_free spectral_overlap Spectral Overlap? autofluorescence->spectral_overlap controls Implement 'Compound-Only' Controls & Subtract spectral_overlap->controls Yes unmix Use Spectral Unmixing controls->unmix new_fluorophore Switch to Spectrally Distinct Fluorophore unmix->new_fluorophore interference Interference Confirmed? direct_reduction->interference subtract Subtract Background interference->subtract Yes alt_assay Use Alternative Assay (e.g., ATP-based) subtract->alt_assay inhibition Direct Inhibition? cell_free->inhibition orthogonal Use Orthogonal Reporter (e.g., Fluorescent Protein) inhibition->orthogonal Yes

Caption: A logical workflow for troubleshooting assay interference.

nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Cytokines (e.g., TNFα) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation compound This compound compound->ikk Inhibition? dna DNA nfkb_nuc->dna transcription Gene Transcription (Inflammation, Survival) dna->transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response stress Cellular Stress / Cytokines mapkkk MAPKKK stress->mapkkk mapkk MAPKK (MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors compound This compound compound->mapk Modulation? gene_expression Gene Expression (Apoptosis, Inflammation) transcription_factors->gene_expression

Caption: Potential modulation of the MAPK signaling pathway.

References

Technical Support Center: Interpreting Complex NMR Spectra of 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 12-Hydroxydihydrochelirubine.

Troubleshooting Guides

Q1: I am seeing more signals in my ¹H NMR spectrum than I expect for this compound. What could be the cause?

A1: There are several potential reasons for observing extra signals in your ¹H NMR spectrum:

  • Impurities: The most common cause of unexpected signals is the presence of impurities. These could be residual solvents from your extraction or purification process, or other related alkaloids.

    • Recommendation: Check for common solvent peaks (e.g., acetone, ethyl acetate, dichloromethane). If you suspect other alkaloidal impurities, consider further chromatographic purification.

  • Rotational Isomers (Rotamers): If your molecule has restricted bond rotation, you may observe separate signals for each rotamer. This can lead to a doubling or complication of expected peaks.

    • Recommendation: Try acquiring the NMR spectrum at a higher temperature. Increased thermal energy can accelerate bond rotation, causing the distinct signals of the rotamers to coalesce into a single, averaged signal.

  • Degradation: The sample may have degraded.

    • Recommendation: Re-purify the sample and acquire the spectrum promptly. Store the compound under appropriate conditions (e.g., cool, dark, and under an inert atmosphere) to prevent degradation.

Q2: The aromatic region of my ¹H NMR spectrum is very complex and difficult to interpret. How can I assign the protons?

A2: The aromatic region of benzophenanthridine alkaloids like this compound is often crowded due to overlapping signals. Here are some strategies for assignment:

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals and establishing connectivity.

    • COSY (Correlation Spectroscopy): This experiment will help you identify protons that are coupled to each other (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, which can help to confirm assignments and determine the stereochemistry.

Q3: I am having trouble identifying the hydroxyl proton in my ¹H NMR spectrum.

A3: Hydroxyl protons can be challenging to identify for a few reasons:

  • Broad Signals: They often appear as broad singlets.

  • Variable Chemical Shift: Their chemical shift is highly dependent on the solvent, concentration, and temperature.

  • Exchange with Deuterium (B1214612): They can exchange with deuterium from the NMR solvent.

Recommendation: To confirm the presence of a hydroxyl proton, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity due to the exchange with deuterium.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the parent compound, dihydrochelirubine (B1216106)?

A1: The reported ¹H and ¹³C NMR data for dihydrochelirubine in CDCl₃ are provided in the tables below. This data is sourced from a comprehensive NMR study on benzophenanthridine alkaloids.

Q2: How will the addition of a hydroxyl group at the C-12 position affect the NMR spectrum of dihydrochelirubine?

A2: The introduction of an electron-donating hydroxyl group at the C-12 position will cause notable changes in the NMR spectrum, primarily affecting the nearby protons and carbons:

  • ¹H NMR: The proton at C-11 (H-11) will likely experience a downfield shift due to the electronic effect of the adjacent hydroxyl group. The signal for the C-12 proton itself will be absent, and a new signal for the hydroxyl proton will appear (which can be confirmed by D₂O exchange).

  • ¹³C NMR: The carbon at C-12 will experience a significant downfield shift due to the direct attachment of the electronegative oxygen atom. The chemical shifts of the adjacent carbons (C-11, C-12a, and C-4b) will also be affected, though to a lesser extent.

Q3: What NMR solvent is best for analyzing this compound?

A3: Chloroform-d (CDCl₃) is a common and effective solvent for many alkaloids, including benzophenanthridines. However, if you experience issues with signal overlap or solubility, you might consider using other solvents such as:

  • Benzene-d₆: Often provides different chemical shift dispersions compared to CDCl₃, which can help to resolve overlapping signals.

  • Acetone-d₆ or Methanol-d₄: Good alternatives if your compound has poor solubility in CDCl₃.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent that can be useful for compounds that are difficult to dissolve in other solvents. However, it can be difficult to remove from the sample after analysis.

Data Presentation

Table 1: ¹H NMR Data of Dihydrochelirubine in CDCl₃

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-17.58d8.5
H-26.90d8.5
H-47.07s
H-64.22s
H-97.50d8.8
H-107.18dd8.8, 2.4
H-118.01d2.4
N-CH₃2.62s
7-OCH₃3.93s
8-OCH₃3.97s
2,3-O-CH₂-O6.01s

Table 2: ¹³C NMR Data of Dihydrochelirubine in CDCl₃

PositionChemical Shift (δ) ppm
1123.6
2108.1
3147.2
4104.1
4a127.3
4b125.7
648.9
6a129.9
7148.1
8152.3
8a120.3
9124.1
10118.8
11111.4
12126.5
12a143.1
N-CH₃41.5
7-OCH₃56.0
8-OCH₃61.3
2,3-O-CH₂-O101.1

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Dissolution: Accurately weigh approximately 1-5 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

2. Standard ¹H NMR Data Acquisition

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim Spectrometer transfer->tune_shim acquire_1d Acquire 1D NMR (¹H, ¹³C) tune_shim->acquire_1d acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) acquire_1d->acquire_2d ft_phase Fourier Transform & Phasing acquire_2d->ft_phase baseline Baseline Correction ft_phase->baseline reference Referencing baseline->reference integrate Integration & Peak Picking reference->integrate assign Structure Elucidation integrate->assign troubleshooting_flowchart start Complex/Unexpected NMR Spectrum q_extra_peaks Are there extra, sharp peaks? start->q_extra_peaks a_solvent Check for residual solvent peaks. q_extra_peaks->a_solvent Yes q_broad_peaks Are peaks unusually broad? q_extra_peaks->q_broad_peaks No a_impurity Consider further purification. a_solvent->a_impurity a_shimming Improve spectrometer shimming. q_broad_peaks->a_shimming Yes q_overlap Is there significant signal overlap? q_broad_peaks->q_overlap No a_concentration Check sample concentration. a_shimming->a_concentration a_2d_nmr Run 2D NMR experiments (COSY, HSQC, HMBC). q_overlap->a_2d_nmr Yes q_oh_peak Cannot identify OH peak? q_overlap->q_oh_peak No a_d2o_exchange Perform D₂O exchange experiment. q_oh_peak->a_d2o_exchange Yes

Technical Support Center: Synthesis of 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 12-Hydroxydihydrochelirubine. Given the limited specific literature on this exact molecule, the following information is curated from established protocols for the synthesis of closely related benzophenanthridine alkaloids, such as chelerythrine (B190780) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and practical starting material is Chelerythrine chloride. It is a commercially available benzophenanthridine alkaloid that provides the core scaffold for subsequent modifications.

Q2: How can the dihydro form of the benzophenanthridine be achieved?

A2: The reduction of the C=N+ double bond in the chelerythrine core to form the dihydro structure is typically achieved using a reducing agent. A common method involves treatment with sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol.

Q3: What are the key challenges in introducing a hydroxyl group at the C-12 position?

A3: Introducing a hydroxyl group at the C-12 position on the benzophenanthridine scaffold can be challenging due to the electron-rich nature of the aromatic system and the potential for competing side reactions. Key challenges include:

  • Regioselectivity: Directing the hydroxylation specifically to the C-12 position without affecting other positions on the aromatic rings.

  • Oxidation: The dihydrochelirubine (B1216106) core can be sensitive to oxidation, potentially leading to the re-aromatization of the heterocyclic ring.

  • Byproduct Formation: Undesired side products can form, complicating the purification process.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the product and quantifying yields.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired isomer.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the dihydrochelirubine intermediate Incomplete reduction of the starting material.- Increase the molar excess of the reducing agent (e.g., NaBH₄).- Extend the reaction time.- Ensure the solvent is anhydrous if using a moisture-sensitive reducing agent.
Degradation of the product during workup.- Perform the workup at a lower temperature.- Use a milder pH for extraction if the product is acid or base sensitive.
Formation of multiple products during hydroxylation Lack of regioselectivity in the hydroxylation step.- Experiment with different directing groups on the starting material.- Optimize the reaction conditions (temperature, solvent, catalyst).- Consider a multi-step approach involving protection and deprotection of more reactive sites.
Over-oxidation of the substrate.- Use a milder oxidizing agent or a stoichiometric amount.- Carefully control the reaction temperature and time.
Difficulty in purifying the final product Presence of closely related byproducts.- Employ preparative HPLC for purification.- Attempt recrystallization from different solvent systems.- Utilize column chromatography with a carefully selected eluent system.
Product instability on the stationary phase.- Use a less acidic or basic silica (B1680970) gel for chromatography.- Consider using a different stationary phase, such as alumina.
Inconsistent reaction outcomes upon scale-up Inefficient heat and mass transfer in a larger reaction vessel.- Ensure adequate stirring and temperature control.- Consider a slower addition of reagents.- Re-optimize the reaction conditions at the larger scale.

Experimental Protocols

Note: The following protocols are adapted from the synthesis of related benzophenanthridine derivatives and should be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of Dihydrochelirubine

This protocol is based on the reduction of chelerythrine.

Materials:

  • Chelerythrine chloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve Chelerythrine chloride in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Dihydrochelirubine.

Protocol 2: Proposed Hydroxylation at C-12

This is a hypothetical protocol based on electrophilic aromatic substitution principles. The choice of the specific hydroxylating agent and conditions would require experimental validation.

Materials:

  • Dihydrochelirubine

  • A suitable hydroxylating agent (e.g., a peroxy acid like m-CPBA, or a system involving a metal catalyst and an oxidant)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve Dihydrochelirubine in the anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) to control reactivity.

  • Slowly add the hydroxylating agent.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction appropriately (e.g., with a reducing agent like sodium thiosulfate (B1220275) if a peroxy acid is used).

  • Perform an aqueous workup and extraction with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC.

Quantitative Data

The following table summarizes typical yields for the synthesis of various chelerythrine derivatives, which can serve as a benchmark for the synthesis of this compound.

Derivative Starting Material Reagents Yield (%) Reference
DihydrochelirubineChelerythrineNaBH₄~90%[1]
6-Acetonyl-dihydrochelirubineChelerythrineAcetonyltriphenylphosphonium bromide, t-BuOK75-85%[1]
6-CyanodihydrochelirubineChelerythrineKCN>90%[1]

Visualizations

Experimental Workflow: Synthesis of this compound

G Start Start: Chelerythrine Reduction Step 1: Reduction (e.g., NaBH4) Start->Reduction Dihydro Intermediate: Dihydrochelirubine Reduction->Dihydro Hydroxylation Step 2: C-12 Hydroxylation (Proposed) Dihydro->Hydroxylation Product Product: This compound Hydroxylation->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis End Final Product Analysis->End

Caption: A proposed workflow for the two-step synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Side Reactions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Degradation Product Degradation LowYield->Degradation SideReactions Side Reactions LowYield->SideReactions IncreaseReagent Increase Reagent Excess IncompleteReaction->IncreaseReagent ExtendReactionTime Extend Reaction Time IncompleteReaction->ExtendReactionTime OptimizeTemp Optimize Temperature IncompleteReaction->OptimizeTemp MilderWorkup Milder Workup Conditions Degradation->MilderWorkup LowerTemp Lower Temperature Degradation->LowerTemp ChangeSolvent Change Solvent SideReactions->ChangeSolvent UseProtectingGroups Use Protecting Groups SideReactions->UseProtectingGroups OptimizeCatalyst Optimize Catalyst SideReactions->OptimizeCatalyst

Caption: A troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Synthesis of 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing side products in the synthesis of 12-Hydroxydihydrochelirubine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the benzophenanthridine core of this compound?

A1: A primary method for constructing the core tetracyclic structure of benzophenanthridine alkaloids like chelirubine (B96666) is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of chelirubine and its derivatives, a substituted 1,3-benzodioxole-5-ethanamine derivative is typically reacted with a substituted benzaldehyde (B42025).

Q2: What are the key challenges in the synthesis of this compound?

A2: The main challenges include achieving regioselective hydroxylation at the C-12 position, controlling the stereochemistry during the reduction of the C=N double bond to form the dihydro structure, and preventing the formation of various side products throughout the multi-step synthesis.

Q3: How can I purify the final this compound product?

A3: Purification of benzophenanthridine alkaloids can be achieved through techniques such as silica (B1680970) gel column chromatography.[1] Additionally, a method involving pH adjustment to precipitate the alkaloid as its insoluble base form, followed by conversion to an acid salt, has been used for the purification of related compounds like chelerythrine (B190780) and sanguinarine.[2]

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the synthesis of this compound, with a focus on minimizing side products.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
TSP-001 Low yield in the Pictet-Spengler reaction. - Incomplete imine formation.- Insufficient acid catalysis.- Steric hindrance from bulky protecting groups.- Low nucleophilicity of the aromatic ring.- Ensure anhydrous conditions to favor imine formation.- Optimize the acid catalyst (e.g., TFA, HCl) and its concentration.- Choose smaller, yet effective, protecting groups for the amine and hydroxyl functionalities.- Use substrates with electron-donating groups on the aromatic ring to enhance nucleophilicity.[3][4][5]
TSP-002 Formation of regioisomers during aromatic substitution steps. - Insufficient directing effect of substituents on the aromatic rings.- Employ starting materials with strongly directing groups to control the position of electrophilic substitution.
TSP-003 Over-reduction or undesired side reactions during the reduction of the iminium moiety. - Use of a reducing agent that is too harsh.- Presence of other reducible functional groups.- Employ a mild and selective reducing agent such as sodium borohydride (B1222165) (NaBH4).- Protect other sensitive functional groups prior to the reduction step.
TSP-004 Difficulty in achieving selective hydroxylation at the C-12 position. - Lack of a regioselective hydroxylation method for this specific scaffold.- This is a significant synthetic challenge. A potential strategy could involve directed ortho-metalation if a suitable directing group can be installed nearby. Alternatively, a late-stage C-H oxidation with a highly selective catalyst might be explored. Electrochemical methods have also been shown to achieve selective hydroxylation of N-arylamides.[6]
TSP-005 Formation of oxidized byproducts (e.g., re-aromatization to the chelirubine scaffold). - Exposure to air/oxidants during workup or purification of the dihydrochelirubine (B1216106) derivative.- Perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.

Experimental Protocols

Key Synthetic Steps (Hypothetical based on related syntheses):

  • Synthesis of the β-arylethylamine precursor: This would involve standard methods for the preparation of substituted phenylethylamines.

  • Pictet-Spengler Reaction: Condensation of the β-arylethylamine with a suitable substituted benzaldehyde under acidic conditions to form the tetracyclic core.

  • Aromatization: Oxidation of the initial cyclization product to form the fully aromatic benzophenanthridine ring system of chelirubine.

  • Regioselective C-12 Hydroxylation: This is the most challenging step. Potential strategies are mentioned in the troubleshooting guide (TSP-004).

  • Reduction to Dihydrochelirubine: Selective reduction of the C=N double bond, likely using a hydride reagent like NaBH4.

Visualizations

Signaling Pathways and Workflows

Logical Flow for Troubleshooting Low Yield in Pictet-Spengler Reaction

G start Low Yield in Pictet-Spengler Reaction check_conditions Check Reaction Conditions start->check_conditions check_imine Imine Formation Issues? check_conditions->check_imine check_catalyst Catalyst Ineffective? check_conditions->check_catalyst check_substrate Substrate Reactivity? check_conditions->check_substrate solution_anhydrous Use Anhydrous Solvents and Reagents check_imine->solution_anhydrous solution_optimize_acid Optimize Acid Catalyst (Type and Concentration) check_catalyst->solution_optimize_acid solution_protecting_groups Re-evaluate Protecting Group Strategy check_substrate->solution_protecting_groups solution_edg Introduce Electron-Donating Groups (EDGs) check_substrate->solution_edg end Improved Yield solution_anhydrous->end solution_optimize_acid->end solution_protecting_groups->end solution_edg->end

Caption: Troubleshooting workflow for low yields in the Pictet-Spengler reaction.

Proposed Synthetic Pathway for this compound

G sub1 Substituted β-arylethylamine pictet_spengler Pictet-Spengler Reaction sub1->pictet_spengler sub2 Substituted Benzaldehyde sub2->pictet_spengler tetrahydroisoquinoline Tetrahydroisoquinoline Intermediate pictet_spengler->tetrahydroisoquinoline aromatization Aromatization tetrahydroisoquinoline->aromatization chelirubine_core Chelirubine Scaffold aromatization->chelirubine_core hydroxylation C-12 Hydroxylation chelirubine_core->hydroxylation hydroxy_chelirubine 12-Hydroxychelirubine hydroxylation->hydroxy_chelirubine reduction Reduction hydroxy_chelirubine->reduction final_product This compound reduction->final_product

Caption: A plausible synthetic workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 12-Hydroxydihydrochelirubine and Chelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the benzophenanthridine alkaloid chelerythrine (B190780) and its derivative, 12-Hydroxydihydrochelirubine. While extensive research has elucidated the diverse pharmacological effects of chelerythrine, data on this compound remains scarce in publicly available literature. This guide summarizes the existing experimental data for chelerythrine and offers a qualitative perspective on the potential activities of this compound based on structure-activity relationships of related compounds.

Overview of Biological Activities

Quantitative Comparison of Biological Activity

Due to the lack of available experimental data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the reported biological activities of chelerythrine across various experimental models.

Table 1: Summary of Reported Biological Activities of Chelerythrine

Biological ActivityCell Line/ModelIC₅₀ / EC₅₀ / MICReference(s)
Anticancer
CytotoxicityNB4 (Human promyelocytic leukemia)1.85 µM[1]
MKN-45 (Human gastric cancer)12.72 µM[1]
Various other cancer cell linesPotent activity reported
Antimicrobial
AntibacterialBacillus subtilisMIC: 1.50 µg/mL[2]
Escherichia coliMIC: 1.50 µg/mL[2]
AntifungalVarious yeastsMIC: 3.12 - 6.25 µg/mL[2]
Anti-inflammatory
Inhibition of Pro-inflammatory MediatorsLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of NO, IL-6, and PGE₂
Enzyme Inhibition
Protein Kinase C (PKC)in vitro assayPotent inhibition reported
Thioredoxin Reductase (TrxR)in vitro assayPotent inhibition reported

Note: IC₅₀ (half maximal inhibitory concentration), EC₅₀ (half maximal effective concentration), and MIC (minimum inhibitory concentration) values can vary depending on the specific experimental conditions.

Signaling Pathways and Mechanisms of Action

Chelerythrine

Chelerythrine exerts its biological effects through multiple mechanisms of action. A primary mode of its anticancer activity is the induction of apoptosis. This is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade. Chelerythrine is also known to be a potent inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways that regulate cell growth and differentiation. Furthermore, it can induce cell cycle arrest and inhibit the activity of other crucial enzymes like thioredoxin reductase.

Chelerythrine_Signaling cluster_0 Cellular Effects cluster_1 Downstream Consequences Chelerythrine Chelerythrine PKC PKC Inhibition Chelerythrine->PKC ROS ROS Generation Chelerythrine->ROS TrxR TrxR Inhibition Chelerythrine->TrxR Anti_inflammatory Anti-inflammatory Effects Chelerythrine->Anti_inflammatory CellCycleArrest Cell Cycle Arrest PKC->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis TrxR->Apoptosis MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G

References

Structure-Activity Relationship of Chelerythrine and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of chelerythrine (B190780) and its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows to facilitate understanding and further research in the field of drug discovery and development.

Core Chemical Structure and Derivatives

Chelerythrine is a benzophenanthridine alkaloid characterized by a quaternary iminium ion, which is crucial for its biological activity.[1] Its derivatives are typically synthesized by modifying substituents on the benzophenanthridine skeleton, particularly at the C-6, C-7, and C-8 positions. These modifications significantly influence the compound's potency and selectivity against various biological targets.

Caption: Core structure of chelerythrine and common modification sites for its derivatives.

Anticancer Activity: A Comparative Analysis

Chelerythrine and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] Their anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of protein kinase C (PKC).[3]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chelerythrine derivatives against two human leukemia cell lines, Jurkat Clone E6-1 and THP-1.

CompoundR Group at C-6Jurkat Clone E6-1 IC50 (µM)THP-1 IC50 (µM)
1i -CN7.94 ± 0.125.73 ± 0.21
1j -CH(COOEt)26.58 ± 0.154.92 ± 0.18
1k -CH(COOBu)25.21 ± 0.113.88 ± 0.14
1l -CH(COOiPr)24.87 ± 0.133.56 ± 0.11
2a Dihydro0.53 ± 0.050.18 ± 0.03
2i -CN1.30 ± 0.081.46 ± 0.09
2j -CH(COOEt)20.52 ± 0.030.48 ± 0.03
2k -CH(COOBu)21.23 ± 0.071.38 ± 0.08
2l -CH(COOiPr)20.91 ± 0.061.17 ± 0.07
Doxorubicin (Positive Control)0.24 ± 0.020.15 ± 0.01

Data extracted from a study on benzophenanthridine alkaloid derivatives.[4]

Structure-Activity Relationship (SAR) for Anticancer Activity
  • C-6 Position: The introduction of cyano (-CN) and malonic ester groups at the C-6 position generally results in potent antileukemia activity.[4]

  • C-7 and C-8 Positions: Modifications at these positions also influence the anticancer efficacy.

  • Dihydro derivatives: Reduction of the C=N+ bond to form dihydro derivatives, such as compound 2a , can lead to a significant increase in cytotoxic activity.[4]

Signaling Pathway: Chelerythrine-Induced Apoptosis

Chelerythrine is a known inhibitor of Protein Kinase C (PKC), which plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and apoptosis.[3] Inhibition of PKC can disrupt these pathways, leading to cell cycle arrest and programmed cell death in cancer cells.

apoptosis_pathway Chelerythrine Chelerythrine PKC Protein Kinase C (PKC) Chelerythrine->PKC inhibits Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Apoptosis Apoptosis Downstream->Apoptosis inhibits

Caption: Simplified signaling pathway of chelerythrine-induced apoptosis via PKC inhibition.

Antimicrobial Activity: A Comparative Analysis

Chelerythrine and its analogs exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. The positively charged iminium moiety is a key structural feature for this activity, as it facilitates interaction with and disruption of microbial cell membranes.[1]

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values of chelerythrine and its derivative against a panel of microorganisms.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
Chelerythrine (10) 1.501.501.503.12
Dihydrochelerythrine (4) 6.2512.525.050.0
Avicine (12) 3.126.2512.525.0
2,3-dihydroxy chelerythrine (14) >100>100>100>100
Chloramphenicol 3.123.123.12-
Nystatin ---6.25

Data adapted from a study on benzophenanthridine alkaloids from Zanthoxylum rhoifolium.[5]

Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Iminium Bond (C=N+): The presence of the quaternary iminium bond is critical for antimicrobial activity. Reduction of this bond, as seen in dihydrochelerythrine, generally leads to decreased potency.[1]

  • Methylenedioxy Group: The 2,3-methylenedioxy group on ring A is important for activity. Its removal, as in the 2,3-dihydroxy derivative, results in a significant loss of antimicrobial effect.[5]

  • Substituents at C-7 and C-8: The nature of substituents at these positions can influence the spectrum and potency of antimicrobial activity.

Anti-inflammatory Activity: A Comparative Analysis

Chelerythrine has demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[6] This activity is often linked to the modulation of signaling pathways like NF-κB and MAPK.

Quantitative Data: Anti-inflammatory Activity

While comprehensive tabular data for a series of chelerythrine derivatives is limited in the readily available literature, studies on related compounds provide insights into the potential for SAR in this area. The following table shows the inhibitory effects of various compounds on NO production in LPS-stimulated RAW 264.7 macrophages.

CompoundIC50 for NO Inhibition (µM)
SC-2 5.81 ± 0.4
SC-7 7.42 ± 0.4
SC-9 2.81 ± 0.2
Curcumin 2.7 ± 0.3

Data for cembrene (B1233663) diterpenoids, demonstrating a methodology for comparison.[7][8]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • General Trends: The anti-inflammatory activity of chelerythrine is attributed to its ability to interfere with key inflammatory signaling cascades.

  • NF-κB Pathway: Chelerythrine can suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[6]

  • MAPK Pathway: Inhibition of p38 MAPK is another mechanism through which chelerythrine exerts its anti-inflammatory effects.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Experimental Workflow: In Vitro Biological Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell/Microbial Culture Incubation Incubation of Cells/Microbes with Compounds CellCulture->Incubation CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->Incubation AssaySpecific Assay-Specific Steps (e.g., Reagent Addition) Incubation->AssaySpecific Measurement Measurement (e.g., Absorbance) AssaySpecific->Measurement Calculation Calculation of IC50/MIC Values Measurement->Calculation

Caption: A generalized experimental workflow for in vitro biological activity assays.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (chelerythrine and its derivatives) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds.

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at a wavelength of 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion

The structure-activity relationship of chelerythrine and its derivatives is a promising area of research for the development of new therapeutic agents. Modifications to the benzophenanthridine scaffold have been shown to significantly impact their anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a foundational understanding of these relationships, supported by comparative data and detailed experimental protocols, to aid researchers in the rational design of more potent and selective chelerythrine-based drug candidates. Further investigations are warranted to explore a wider range of derivatives and to elucidate their precise mechanisms of action and in vivo efficacy.

References

A Comparative Analysis of the Cytotoxicity of 12-Hydroxydihydrochelirubine and Sanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two benzophenanthridine alkaloids: 12-Hydroxydihydrochelirubine and sanguinarine (B192314). While sanguinarine has been extensively studied for its potent cytotoxic and pro-apoptotic effects against various cancer cell lines, data on the cytotoxic activity of this compound is notably limited in publicly available scientific literature. This document aims to summarize the existing experimental data for sanguinarine and highlight the current knowledge gap regarding this compound, providing a framework for future comparative studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit the growth of 50% of a cell population. The following tables summarize the available IC50 values for sanguinarine across various cancer cell lines. Due to a lack of available data, a corresponding table for this compound cannot be provided at this time.

Table 1: Cytotoxicity of Sanguinarine (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
HL-60Human Promyelocytic Leukemia0.624Trypan Blue Staining
HL-60/MX1Human Promyelocytic Leukemia0.4924Trypan Blue Staining
HL-60/MX2Human Promyelocytic Leukemia0.124Trypan Blue Staining
CCRF/CEMHuman T-cell Acute Lymphoblastic Leukemia1.0524Trypan Blue Staining
CEM/C1Human T-cell Acute Lymphoblastic Leukemia0.8824Trypan Blue Staining
J45.01Human Jurkat T-cell Leukemia0.8124Trypan Blue Staining
U266B1Human Myeloma0.9924Trypan Blue Staining
MCF-7Human Breast Adenocarcinoma2.524MTT Assay
MCF-7/ADRHuman Breast Adenocarcinoma (Doxorubicin-resistant)1.824MTT Assay

Table 2: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
Data Not Available----

Mechanisms of Action and Signaling Pathways

Sanguinarine has been shown to induce cytotoxicity through multiple mechanisms, primarily by inducing apoptosis (programmed cell death).[1][2] Key signaling pathways implicated in sanguinarine-induced apoptosis include:

  • Induction of Oxidative Stress: Sanguinarine treatment leads to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.[3][4][5]

  • Mitochondrial Pathway of Apoptosis: Sanguinarine can cause dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3][5] This activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[6][7]

  • Modulation of Apoptotic Proteins: Sanguinarine has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[5][7]

  • Inhibition of Anti-Apoptotic Proteins: It has been reported that sanguinarine can suppress the expression of inhibitor of apoptosis proteins (IAPs) such as cIAP1, cIAP2, and XIAP.[5]

  • Activation of Death Receptors: Some studies suggest that sanguinarine can upregulate the expression of death receptor 5 (DR5), leading to the activation of the extrinsic apoptotic pathway.[6]

  • Cell Cycle Arrest: Sanguinarine can induce cell cycle arrest, preventing cancer cells from proliferating.[2]

The mechanism of action for This compound remains largely uncharacterized due to the absence of dedicated studies.

Visualizing the Pathways

To illustrate the known and potential workflows and pathways, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment start Seed Cancer Cells treatment Treat with This compound or Sanguinarine start->treatment incubation Incubate for Specified Duration treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data Measure Cell Viability assay->data ic50 Calculate IC50 Value data->ic50

Caption: A generalized workflow for determining the cytotoxicity of test compounds.

G cluster_0 Cellular Effects cluster_1 Apoptotic Signaling Sanguinarine Sanguinarine ROS ↑ Reactive Oxygen Species (ROS) Sanguinarine->ROS DR ↑ Death Receptor 5 (DR5) Sanguinarine->DR Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Casp8 Caspase-8 Activation DR->Casp8 CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Major signaling pathways involved in sanguinarine-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for common cytotoxicity and apoptosis assays that can be employed to evaluate and compare compounds like this compound and sanguinarine.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and Sanguinarine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and sanguinarine in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: If using adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. If using suspension cells, the solubilization solution can be added directly.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or culture tubes

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and Sanguinarine stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or sanguinarine for a specified time. Include an untreated control.

  • Cell Harvesting: For adherent cells, detach them using a gentle cell scraper or trypsin-EDTA. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

The available evidence strongly supports the potent cytotoxic and pro-apoptotic activity of sanguinarine against a variety of cancer cell lines. Its mechanisms of action are relatively well-documented, involving the induction of oxidative stress and the activation of intrinsic and extrinsic apoptotic pathways.

In stark contrast, there is a significant lack of data on the cytotoxicity of this compound. To establish a meaningful comparison, systematic studies are required to determine its IC50 values in a range of cancer cell lines and to elucidate its underlying mechanisms of action. Future research should focus on direct, side-by-side comparisons of these two alkaloids under identical experimental conditions. Such studies will be invaluable for understanding their structure-activity relationships and for assessing the potential of this compound as a novel cytotoxic agent for cancer therapy.

References

Evaluating the In Vivo Efficacy of Novel Drug Candidates: A Comparative Guide for 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the preclinical evaluation of a novel compound's in vivo efficacy is a critical step in the drug discovery pipeline. This guide provides a framework for assessing the potential of 12-Hydroxydihydrochelirubine, a compound for which in vivo data is not yet publicly available, by comparing it to related benzophenanthridine alkaloids, Sanguinarine (B192314) and Chelerythrine (B190780), in established animal models of cancer and inflammation.

While direct in vivo studies on this compound are not available in the current literature, the well-documented anti-inflammatory and anti-cancer properties of structurally similar compounds offer valuable benchmarks.[1][2] This guide outlines the standard experimental protocols and presents available data from in vivo studies on Sanguinarine and Chelerythrine to illustrate how the efficacy of a new candidate like this compound would be evaluated and compared.

Anti-Cancer Efficacy in Xenograft Models

Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical oncology research.[3][4] In these models, human cancer cells are implanted, and the effect of a test compound on tumor growth is measured.[3]

Comparative Data for Anti-Cancer Activity

The following table summarizes the in vivo anti-cancer efficacy of Sanguinarine and Chelerythrine in rodent xenograft models. This format can be used to compare data for this compound once it becomes available.

CompoundAnimal ModelCancer Cell LineDosageRoute of AdministrationTumor Growth InhibitionReference
Sanguinarine Syngeneic BDIX RatsDHD/K12/TRb (Colorectal)5 mg/kg/dayOralSignificant inhibition (P<0.01)[5]
Sanguinarine Athymic Nude MiceHeLa (Cervical)5 mg/kgNot specifiedSignificant reduction in tumor volume and weight (P<0.001)[6]
Chelerythrine Nude MiceSQ-20B (Squamous Cell Carcinoma)Not specifiedNot specifiedSignificant tumor growth delay[7]
This compound Data not available
Experimental Protocol: Subcutaneous Xenograft Tumor Model

This protocol outlines the key steps for evaluating the anti-cancer activity of a test compound in a xenograft model.[3][8][9]

  • Cell Culture and Preparation: Human cancer cell lines (e.g., HeLa, SQ-20B) are cultured under sterile conditions. Cells in the logarithmic growth phase are harvested, washed, and resuspended in a suitable medium, sometimes mixed with a basement membrane extract like Matrigel to improve tumor take.[9]

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice) are used as hosts.[3][8]

  • Tumor Implantation: A specific number of cancer cells (e.g., 1.5 x 10⁶) are injected subcutaneously into the flank of each mouse.[5]

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times a week) using calipers, often calculated with the formula: Volume = (Length × Width²)/2.[8][9]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 70-300 mm³), animals are randomized into control and treatment groups.[8] The test compound (e.g., this compound), a vehicle control, or a positive control drug is administered according to the study design (e.g., daily oral gavage).[5]

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.[5][6] Body weight is also monitored as an indicator of toxicity.[5][6]

  • Histopathological Analysis: At the end of the study, tumors may be excised for further analysis, such as histology to observe apoptosis or reduced vascularization.[5]

G cluster_workflow Experimental Workflow for In Vivo Anti-Cancer Efficacy A Cell Culture B Tumor Cell Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration D->E F Tumor Volume Measurement E->F G Data Analysis and Efficacy Determination F->G

Caption: Workflow for a xenograft tumor model study.

Anti-Inflammatory Efficacy in Paw Edema Models

The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the anti-inflammatory activity of novel compounds.[10][11] This model mimics acute inflammation.[10][12]

Comparative Data for Anti-Inflammatory Activity

The following table provides a template for comparing the anti-inflammatory effects of this compound with other compounds. Data for a related compound, Sanguinarine, which has known anti-inflammatory properties, is included as a reference.[1]

CompoundAnimal ModelDosageRoute of AdministrationPaw Edema Inhibition (%)Time Point (post-carrageenan)Reference
Sanguinarine Specific in vivo paw edema data not in results[1]
Compound Muniziqi Granule Rats1.62 g/kgOral82.43%1 hour[13]
Compound Muniziqi Granule Rats4.86 g/kgOral84.32%1 hour[13]
This compound Data not available
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol details the standard procedure for the carrageenan-induced paw edema model in rodents.[10][11][14]

  • Animal Preparation: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory environment.[10]

  • Compound Administration: Animals are divided into groups and treated with the test compound (e.g., this compound), a vehicle control, or a standard anti-inflammatory drug (e.g., Indomethacin) via a specific route (e.g., oral).[10][15]

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan in sterile saline (e.g., 0.1 mL) is injected into the sub-plantar surface of the right hind paw of each animal to induce localized inflammation.[10][14][16]

  • Edema Measurement: The volume or thickness of the paw is measured at baseline (before carrageenan injection) and at various time points afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.[10][14]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

The anti-inflammatory effects of benzophenanthridine alkaloids like chelerythrine are often linked to the inhibition of the NF-κB signaling pathway, which plays a key role in regulating the expression of pro-inflammatory mediators.[17]

G cluster_pathway NF-κB Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Translocation to Nucleus IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Translocation->Gene_Expression Chelerythrine Chelerythrine (Potential inhibition point) Chelerythrine->IKK Inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

While the in vivo efficacy of this compound remains to be determined, the established anti-cancer and anti-inflammatory activities of related alkaloids like Sanguinarine and Chelerythrine provide a strong rationale for its investigation.[2][17][18] The experimental models and comparative data presented in this guide offer a robust framework for future preclinical studies. By following these standardized protocols, researchers can generate the necessary data to objectively assess the therapeutic potential of this compound and compare its performance against relevant alternatives.

References

A Comparative Analysis of Apoptotic Pathways Induced by Benzophenanthridine Alkaloids: Sanguinarine, Chelerythrine, and Nitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic pathways induced by three prominent benzophenanthridine alkaloids: sanguinarine (B192314), chelerythrine (B190780), and nitidine (B1203446). These natural compounds, primarily sourced from plants of the Papaveraceae and Rutaceae families, have garnered significant attention for their potential as anticancer agents.[1][2] This analysis synthesizes experimental data to elucidate their distinct and overlapping mechanisms of action, offering a valuable resource for cancer research and drug development.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of sanguinarine, chelerythrine, and nitidine is commonly assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of cell growth. While direct comparisons are nuanced due to variations in cell lines and experimental conditions across studies, the available data consistently suggest that sanguinarine often exhibits the highest potency.

AlkaloidCancer Cell LineIC50 Value (µM)Treatment DurationReference
Sanguinarine Non-small cell lung cancer (NSCLC)2.19Not Specified[1]
Human pancreatic carcinoma (AsPC-1)<1024 hours[3]
Human pancreatic carcinoma (BxPC-3)<1024 hours[3]
Chelerythrine Melanoma (B16F10)6.16Not Specified[1]
Melanoma (A375)5.56Not Specified[1]
Non-small cell lung cancer (NSCLC)2.58 - 12.7772 hours[1]
Nitidine Colorectal cancer (HCT-116)12.91Not Specified[1]

Signaling Pathways of Apoptosis Induction

Benzophenanthridine alkaloids induce apoptosis through multifaceted signaling cascades that often converge on the mitochondria and caspase activation. However, the upstream triggers and key regulatory proteins can differ, providing a basis for their comparative analysis.

Sanguinarine-Induced Apoptotic Pathway

Sanguinarine is a potent inducer of apoptosis through multiple pathways, frequently initiated by the generation of reactive oxygen species (ROS).[4][5] This oxidative stress leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[5][6] The released cytochrome c then activates the caspase cascade, primarily through caspase-9 and the subsequent activation of the executioner caspase-3.[6] Sanguinarine has also been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[3] Additionally, sanguinarine can inhibit the JAK2/STAT3 and PI3K/Akt signaling pathways, both of which are critical for cell survival and proliferation.[6][7]

Sanguinarine_Apoptosis Sanguinarine Sanguinarine ROS ↑ ROS Generation Sanguinarine->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Sanguinarine->Bax_Bcl2 STAT3 JAK2/STAT3 Inhibition Sanguinarine->STAT3 PI3K_Akt PI3K/Akt Inhibition Sanguinarine->PI3K_Akt Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bax_Bcl2->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis STAT3->Apoptosis PI3K_Akt->Apoptosis

Sanguinarine-induced apoptotic signaling cascade.
Chelerythrine-Induced Apoptotic Pathway

Chelerythrine also induces apoptosis primarily through the generation of ROS and subsequent mitochondrial-mediated events.[8][9] Similar to sanguinarine, this leads to cytochrome c release and caspase activation.[9] A distinguishing feature of chelerythrine is its well-documented role as a protein kinase C (PKC) inhibitor.[8] Furthermore, chelerythrine has been shown to induce endoplasmic reticulum (ER) stress, which can trigger apoptosis independently or in conjunction with the mitochondrial pathway.[8] The inactivation of the STAT3 signaling pathway is another key mechanism by which chelerythrine exerts its pro-apoptotic effects.[8] Some studies also point to the suppression of the ERK signaling pathway as a contributor to chelerythrine-induced apoptosis.[10]

Chelerythrine_Apoptosis Chelerythrine Chelerythrine ROS ↑ ROS Generation Chelerythrine->ROS ER_Stress ER Stress Chelerythrine->ER_Stress STAT3_Inactivation STAT3 Inactivation Chelerythrine->STAT3_Inactivation ERK_Suppression ERK Pathway Suppression Chelerythrine->ERK_Suppression PKC_Inhibition PKC Inhibition Chelerythrine->PKC_Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation ER_Stress->Caspases CytC Cytochrome c Release Mitochondria->CytC CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis STAT3_Inactivation->Apoptosis ERK_Suppression->Apoptosis PKC_Inhibition->Apoptosis

Chelerythrine-induced apoptotic signaling cascade.
Nitidine-Induced Apoptotic Pathway

Nitidine chloride induces apoptosis by targeting several key signaling pathways involved in cell survival and proliferation. A prominent mechanism is the suppression of the ERK signaling pathway, which leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio promotes the activation of caspase-9 and caspase-3.[11] Furthermore, nitidine has been shown to inhibit the phosphorylation of STAT3, a key transcription factor that promotes the expression of anti-apoptotic genes.[12] Inhibition of the Akt/mTOR pathway is another critical mechanism through which nitidine triggers both apoptosis and autophagy in cancer cells.[13][14]

Nitidine_Apoptosis Nitidine Nitidine ERK_Suppression ERK Pathway Suppression Nitidine->ERK_Suppression STAT3_Inhibition STAT3 Inhibition Nitidine->STAT3_Inhibition Akt_mTOR_Inhibition Akt/mTOR Inhibition Nitidine->Akt_mTOR_Inhibition Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ERK_Suppression->Bax_Bcl2 Apoptosis Apoptosis STAT3_Inhibition->Apoptosis Akt_mTOR_Inhibition->Apoptosis Autophagy Autophagy Akt_mTOR_Inhibition->Autophagy Casp9 Caspase-9 Activation Bax_Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Nitidine-induced apoptotic and autophagic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the apoptotic effects of benzophenanthridine alkaloids.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the benzophenanthridine alkaloid (e.g., 0.1, 1, 5, 10, 25 µM) for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of the alkaloid for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis
  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay
  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's instructions for the specific caspase activity assay kit (e.g., Caspase-3, -8, -9).

  • Assay Reaction: Add the cell lysate to a reaction buffer containing a colorimetric or fluorometric caspase substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Benzophenanthridine Alkaloids Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Apoptosis Quantification (Annexin V/PI Staining) Treatment->Flow WB Protein Expression Analysis (Western Blot) Treatment->WB Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Flow->Data_Analysis WB->Data_Analysis Caspase_Assay->Data_Analysis

General experimental workflow for comparative analysis.

References

Benchmarking the Potential Anti-proliferative Effects of 12-Hydroxydihydrochelirubine Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the potential anti-proliferative effects of 12-Hydroxydihydrochelirubine, a member of the benzophenanthridine alkaloid family. Due to the limited publicly available data on this specific compound, this analysis leverages experimental data from closely related and well-studied benzophenanthridine alkaloids, such as chelerythrine (B190780) and sanguinarine (B192314). This information is juxtaposed with the performance of established anticancer drugs to offer a valuable reference for future research and development.

Comparative Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the IC50 values for benchmark anticancer drugs and related benzophenanthridine alkaloids across various cancer cell lines. This data provides a quantitative basis for evaluating the potential efficacy of novel compounds like this compound.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)
Doxorubicin HeLaCervical Cancer~0.05 - 0.5
MCF-7Breast Cancer~0.02 - 1
A549Lung Cancer~0.1 - 1
Cisplatin HeLaCervical Cancer~1 - 10
MCF-7Breast Cancer~5 - 20
A549Lung Cancer~2 - 15
Paclitaxel HeLaCervical Cancer~0.002 - 0.01
MCF-7Breast Cancer~0.001 - 0.005
A549Lung Cancer~0.005 - 0.05
6-Cyano dihydrochelerythrine NB4Acute Promyelocytic Leukemia1.85
MKN-45Gastric Cancer12.72
Sanguinarine LNCaPProstate Cancer0.1 - 2
DU145Prostate Cancer0.1 - 2
H1299Non-small cell lung cancer-
H1975Non-small cell lung cancer-
Chelerythrine NCI-N87Gastric Cancer-
MKN45Gastric Cancer-
AGSGastric Cancer-

Note: IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used. The data for sanguinarine and chelerythrine in some cell lines were reported qualitatively or in graphical form in the source material, hence numerical IC50 values are not available in all cases.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the accurate assessment of anti-proliferative activity. The following are detailed methodologies for commonly employed in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and control drugs for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to cellular proteins.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the plates to remove unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

  • Data Acquisition: Measure the absorbance at approximately 510 nm.

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate a typical experimental workflow for assessing anti-proliferative effects and a common signaling pathway implicated in the action of benzophenanthridine alkaloids.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plates start->seed attach Allow 24h for cell attachment seed->attach prepare Prepare serial dilutions of compounds attach->prepare treat Add compounds to cells prepare->treat incubate Incubate for 24-72h treat->incubate add_reagent Add MTT or SRB reagent incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent solubilize Solubilize formazan/dye incubate_reagent->solubilize read Read absorbance on plate reader solubilize->read calculate Calculate % viability read->calculate plot Plot dose-response curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: A generalized workflow for an in vitro anti-proliferative assay.

Many benzophenanthridine alkaloids are known to induce apoptosis (programmed cell death) in cancer cells. A simplified representation of a common apoptotic signaling pathway is shown below.

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome alkaloid Benzophenanthridine Alkaloid (e.g., this compound) bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2, Bcl-xL) alkaloid->bcl2_family induces stress cytochrome_c Cytochrome c release bcl2_family->cytochrome_c regulates caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis executes

Caption: A simplified intrinsic apoptosis signaling pathway.

A Head-to-Head Comparison of Synthetic Routes for 12-Hydroxydihydrochelirubine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of complex heterocyclic scaffolds is a perpetual challenge. 12-Hydroxydihydrochelirubine, a member of the benzophenanthridine alkaloid family, represents a scaffold of significant interest due to the established biological activities of related compounds. This guide provides a detailed head-to-head comparison of two distinct synthetic strategies for accessing C-12 oxygenated dihydrochelirubine (B1216106) analogs, offering insights into their respective methodologies, yields, and overall efficiency.

Route 1: Linear Elaboration and Reductive Cyclization

The first approach, adapted from the total synthesis of 12-methoxydihydrochelerythrine by Watanabe et al., employs a linear sequence to construct the core structure, culminating in a reductive cyclization to form the benzophenanthridine skeleton. This strategy is characterized by its controlled, step-wise assembly of the molecular framework.

Experimental Protocol (Key Step: Reductive Cyclization)

To a solution of the precursor 2-(2-cyano-4,5-dimethoxyphenyl)-N-(2-formyl-3,4-dimethoxyphenyl)acetamide in a suitable solvent such as acetic acid is added a reducing agent, for instance, zinc dust or sodium borohydride, in portions at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography until the starting material is consumed. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then subjected to standard work-up procedures and purified by column chromatography to yield the this compound. Note: This is a generalized protocol based on analogous reactions; specific conditions would require optimization for the 12-hydroxy target.

Route 2: Photocyclization-Based Approach (Proposed)

A second potential route involves a photocyclization reaction, a powerful tool for the formation of polycyclic aromatic systems. This strategy offers a more convergent approach, where the key tetracyclic core is assembled in a single photochemical step. While a specific published synthesis of this compound using this method is not available, the principles of photocyclization of enamides or stilbene-like precursors are well-established for the synthesis of the phenanthridine (B189435) core.

Experimental Protocol (Key Step: Photocyclization)

A solution of a suitably substituted enamide precursor, for example, N-(2-iodo-4,5-dimethoxybenzoyl)-2-(3-hydroxy-4-methoxystyryl)aniline, in a degassed solvent like methanol (B129727) or acetonitrile (B52724) is irradiated with a high-pressure mercury lamp (typically >300 nm) in a quartz reactor. The reaction is carried out in the presence of an oxidizing agent, such as iodine or air, to facilitate the aromatization of the initially formed dihydrophenanthridine intermediate. The progress of the reaction is monitored by spectroscopic methods. After completion, the solvent is evaporated, and the crude product is purified by chromatography to afford the desired this compound. Note: This is a proposed protocol based on established photocyclization methodologies; optimization of the precursor and reaction conditions would be necessary.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Linear Elaboration & Reductive CyclizationRoute 2: Photocyclization-Based Approach (Proposed)
Overall Strategy Linear synthesis with late-stage ring closureConvergent synthesis with key photochemical cyclization
Key Transformation Reductive cyclization of a biaryl precursorPhotochemical electrocyclization of an enamide/stilbene analog
Precursor Complexity Requires multi-step synthesis of a complex biaryl precursorRequires synthesis of a specific photocyclization precursor
Control of Regiochemistry Generally well-controlled through the linear sequenceCan sometimes lead to mixtures of regioisomers
Scalability Potentially more straightforward to scale upMay be limited by the efficiency of the photochemical reactor
Reagent & Equipment Standard laboratory reagents and glasswareRequires specialized photochemical equipment (lamp, reactor)
Reported Yields Yields for analogous methoxy (B1213986) derivative are reported to be moderate over multiple steps.Highly dependent on the specific substrate and reaction conditions.

Logical Flow of Synthetic Strategies

Synthetic_Routes cluster_route1 Route 1: Linear Elaboration & Reductive Cyclization cluster_route2 Route 2: Photocyclization-Based Approach A1 Starting Materials B1 Biaryl Precursor Synthesis A1->B1 Multi-step C1 Reductive Cyclization B1->C1 D1 This compound C1->D1 A2 Starting Materials B2 Photocyclization Precursor Synthesis A2->B2 C2 Photocyclization B2->C2 hv, [O] D2 This compound C2->D2

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxydihydrochelirubine
Reactant of Route 2
Reactant of Route 2
12-Hydroxydihydrochelirubine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。